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  • Product: 1-Isonicotinoylpiperidine-4-carboxylic acid
  • CAS: 67691-60-5

Core Science & Biosynthesis

Foundational

Strategic Utilization of 1-Isonicotinoylpiperidine-4-carboxylic Acid in Medicinal Chemistry

[1] CAS Number: 67691-60-5 Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol [1] Executive Summary 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5) is a high-value bifunctional building block used extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 67691-60-5 Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol [1]

Executive Summary

1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5) is a high-value bifunctional building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1] Structurally, it consists of a piperidine ring N-acylated with an isonicotinoyl (pyridine-4-carbonyl) group, bearing a carboxylic acid at the C4 position.[1]

This scaffold is prized in drug discovery for two primary reasons:

  • Solubility Enhancement: The pyridine nitrogen provides a basic center that can modulate the pKa and aqueous solubility of lipophilic drug candidates.[1]

  • Rigid Linker Geometry: The piperidine ring acts as a conformationally restricted spacer, orienting the carboxylic acid (or its downstream amide derivatives) into specific binding pockets, a common requirement for GPR119 agonists and Rho-kinase (ROCK) inhibitors.[1]

This guide details the synthesis, purification, and analytical characterization of this compound, focusing on the challenges posed by its zwitterionic nature.[1]

Chemical Profile & Molecular Architecture[1]

Understanding the physicochemical behavior of CAS 67691-60-5 is prerequisite to successful handling.[1] It exists primarily as a zwitterion in neutral aqueous solutions.[1]

PropertyValueTechnical Note
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.[1]
Melting Point >250 °C (Decomposes)High lattice energy due to intermolecular salt bridges.[1]
pKa (Acid) ~3.6 (Carboxylic acid)Acidic proton is readily exchangeable.[1]
pKa (Base) ~5.2 (Pyridine Nitrogen)The pyridine ring is electron-deficient but still protonatable.[1]
Solubility DMSO, Water (pH dependent)Poor solubility in non-polar solvents (DCM, Hexane).[1]
LogP ~0.2 (Predicted)Low lipophilicity facilitates aqueous workups but complicates extraction.[1]

Synthetic Pathways: The Schotten-Baumann Protocol[1]

While various routes exist, the most robust method for synthesizing CAS 67691-60-5 is the Schotten-Baumann reaction .[1] This involves the acylation of isonipecotic acid with isonicotinoyl chloride in an aqueous alkaline medium.[1] This route avoids the need for protecting groups on the carboxylic acid.[1]

Reaction Mechanism & Logic

The reaction relies on the higher nucleophilicity of the secondary amine (piperidine) compared to the carboxylate anion.[1] By maintaining a basic pH, the amine remains unprotonated and reactive, while the carboxylic acid exists as a non-nucleophilic carboxylate salt.[1]

Step-by-Step Experimental Protocol

Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid) [1.0 eq][1][2]

  • Isonicotinoyl chloride hydrochloride [1.1 eq][1]

  • Sodium Hydroxide (NaOH) [3.0 eq][1]

  • Water / Acetone (1:1 v/v) solvent system[1]

Workflow:

  • Dissolution: Dissolve isonipecotic acid (12.9 g, 100 mmol) in 100 mL of 3M NaOH solution. Cool to 0–5 °C.[1][3]

  • Acylation: Add isonicotinoyl chloride hydrochloride (19.6 g, 110 mmol) portion-wise over 30 minutes. Critical: Simultaneously add 2M NaOH dropwise to maintain the internal pH between 9.0 and 10.0.[1]

    • Why? If pH drops < 8, the piperidine amine protonates and reaction stalls.[1] If pH > 12, the isonicotinoyl chloride hydrolyzes rapidly to isonicotinic acid.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9).

  • Workup (The Zwitterion Challenge):

    • Acidify the reaction mixture carefully with 6M HCl.[1]

    • Target pH: Adjust exactly to pH 3.5–4.0 (the isoelectric point).

    • At this pH, the zwitterion has net neutral charge and minimum solubility.[1]

  • Isolation: A white precipitate will form.[1][4][5] Cool to 4 °C for 2 hours to maximize yield.

  • Purification: Filter the solid. Wash with cold water (2 x 20 mL) followed by cold acetone (20 mL) to remove unreacted isonicotinic acid.[1]

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Synthesis Workflow Diagram[1]

SynthesisFlow Reactants Isonipecotic Acid + NaOH (aq) Acylation Add Isonicotinoyl Chloride (Maintain pH 9-10) Reactants->Acylation 0-5°C Intermediate Reaction Mixture (Na+ Salt form) Acylation->Intermediate 3 hrs, RT Acidification Acidify to pH 3.5-4.0 (Isoelectric Point) Intermediate->Acidification 6M HCl Isolation Precipitation & Filtration Acidification->Isolation Crystallization Product Purified Product (CAS 67691-60-5) Isolation->Product Wash/Dry

Figure 1: Schotten-Baumann synthesis workflow emphasizing pH control for optimal yield.

Critical Quality Attributes (CQA) & Analytics

Due to the polarity of CAS 67691-60-5, standard reverse-phase HPLC methods often result in peak tailing.[1] A buffered mobile phase is mandatory.[1]

Validated HPLC Method[1]
  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyridine absorption).[1]

  • Retention Time Logic: The isonicotinoyl ring dominates UV absorption.[1] Impurities like isonicotinic acid (hydrolysis byproduct) will elute earlier due to higher polarity.[1]

Impurity Profile
ImpurityOriginRemoval Strategy
Isonicotinic Acid Hydrolysis of acid chloride reagentSoluble in water/acetone wash; removed during filtration.[1]
Unreacted Isonipecotic Acid Incomplete reactionRemains in aqueous mother liquor at pH 4.[1]0.
Inorganic Salts (NaCl) Neutralization byproductRemoved by water wash; check ash content if critical.[1]

Downstream Applications: Amide Coupling

For researchers using this molecule to build libraries (e.g., for GPR119 or Kinase targets), the carboxylic acid must be activated.[1]

Expert Tip: Avoid using thionyl chloride (SOCl₂) to convert this acid to an acid chloride.[1] The pyridine nitrogen will form an N-acylpyridinium salt, leading to polymerization or self-reaction.[1]

Recommended Activation Protocol: Use HATU or EDC/HOBt for amide coupling.[1]

  • Suspend CAS 67691-60-5 in DMF.[1]

  • Add DIPEA (3.0 eq) to ensure the carboxylic acid is deprotonated and the pyridine is neutral.[1]

  • Add HATU (1.1 eq) and stir for 15 mins.

  • Add the target amine.[1][4][6]

Logical Pathway for Library Synthesis[1]

Downstream Start CAS 67691-60-5 (Carboxylic Acid) Activation Activation (HATU / DIPEA / DMF) Start->Activation Deprotonation Coupling Amine Addition (R-NH2) Activation->Coupling Active Ester Result Target Ligand (GPCR/Kinase Inhibitor) Coupling->Result Amide Bond Formation

Figure 2: Recommended activation pathway for downstream medicinal chemistry applications.

References

  • ChemicalBook. (2025).[1][7][8] 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid Properties and Suppliers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1268289, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [1]

  • Bayer CropScience. (2019).[1] Patent CN110437138B: Improved synthesis process of fluopyram (Demonstrating pyridine-amide coupling chemistry).[1] Retrieved from

  • MDPI. (2001).[1] A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(3), 221-229.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Isonicotinic acid - Specification Sheet. Retrieved from [1]

Sources

Exploratory

Technical Guide: The Pharmacological Profile of 1-Isonicotinoylpiperidine-4-carboxylic Acid

[1] Executive Summary 1-Isonicotinoylpiperidine-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a structural hybrid combining the metabolic stability of the piperidine ring with the bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Isonicotinoylpiperidine-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a structural hybrid combining the metabolic stability of the piperidine ring with the bioactive isonicotinoyl moiety.[1] While often utilized as a fragment or intermediate, its specific structural architecture positions it as a potent lead compound for two distinct biological systems: Glucocorticoid Metabolism (11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-HSD1)  and GABAergic Neurotransmission .

This guide deconstructs the molecule’s potential biological targets, providing the mechanistic rationale, validation protocols, and synthesis pathways required for high-fidelity drug discovery campaigns.[1]

Part 1: Primary Biological Target — 11 -HSD1

The most authoritative application of N-substituted piperidine-4-carboxylic acids is in the inhibition of 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.
Mechanistic Rationale

11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-HSD1 is an intracellular amplifier of glucocorticoid action.[2] It converts inert cortisone into active cortisol (in humans) or corticosterone (in rodents).[1] Dysregulation of this enzyme in adipose tissue and the liver is a primary driver of Metabolic Syndrome , type 2 diabetes, and central obesity.

The 1-Isonicotinoylpiperidine-4-carboxylic acid structure mimics the substrate transition state:

  • The Carboxylic Acid Head: Mimics the steroid C3-ketone/hydroxyl interaction, forming hydrogen bonds with the catalytic residues (Ser170, Tyr183) in the enzyme's active site.[1]

  • The Piperidine Linker: Provides the necessary steric bulk to fill the hydrophobic channel.[1]

  • The Isonicotinoyl Tail: The pyridine ring engages in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -stacking interactions within the cofactor-binding pocket (NADPH), effectively blocking substrate entry.
    
Pathway Visualization

The following diagram illustrates the enzymatic pathway and the specific inhibition point of the molecule.

G Cortisone Cortisone (Inert) HSD 11β-HSD1 Enzyme Cortisone->HSD Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Nucleus Nuclear Translocation GR->Nucleus Activation MetabolicEffects Gluconeogenesis Adipogenesis Nucleus->MetabolicEffects Gene Transcription HSD->Cortisol Reduction (NADPH dependent) Inhibitor 1-Isonicotinoyl- piperidine-4-COOH Inhibitor->HSD Competitive Inhibition

Figure 1: Mechanism of Action for 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-HSD1 Inhibition. The molecule blocks the conversion of inert cortisone to active cortisol, preventing downstream metabolic dysregulation.

Part 2: Secondary Target — GABA Transporters (GAT)

The piperidine-4-carboxylic acid core (also known as Isonipecotic Acid ) is a classic GABA agonist.[1] However, N-acylation (adding the isonicotinoyl group) modifies this activity, shifting the profile from receptor agonism to transport inhibition .[1]

Mechanistic Rationale
  • GABA Mimicry: The zwitterionic nature of the free amino acid mimics ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -aminobutyric acid (GABA).
    
  • Lipophilic Anchoring: The addition of the isonicotinoyl group removes the zwitterionic character at the nitrogen, increasing lipophilicity. This allows the molecule to interact with the hydrophobic vestibule of GABA Transporters (GAT-1), potentially blocking the reuptake of GABA from the synaptic cleft without activating the receptor directly.

Part 3: Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: Synthesis of 1-Isonicotinoylpiperidine-4-carboxylic acid

Objective: Generate high-purity material for biological assay.

Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)[1][3]

  • Isonicotinoyl chloride hydrochloride[1]

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve isonipecotic acid (1.0 eq) in dry DCM under nitrogen atmosphere.

  • Base Addition: Cool to 0°C and add Et3N (3.0 eq) dropwise to scavenge HCl.

  • Acylation: Add isonicotinoyl chloride (1.1 eq) slowly. The reaction is exothermic.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Acidify with 1N HCl to precipitate the product (carboxylic acid functionality).

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Objective: Determine IC50 values for enzyme inhibition.[1]

Materials:

  • Microsomes containing human 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -HSD1 (HEK293 transfected lysate).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H-Cortisone (Tracer).
    
  • NADPH (Cofactor).[1]

  • Yttrium silicate (YSi) SPA beads coupled with anti-cortisol antibody.[1]

Methodology:

  • Incubation: Mix 1-Isonicotinoylpiperidine-4-carboxylic acid (serial dilutions: 1 nM to 10

    
    M) with enzyme lysate and NADPH (200 
    
    
    
    M) in assay buffer (pH 7.4).
  • Start Reaction: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H-Cortisone. Incubate at 37°C for 20 minutes.
    
  • Stop & Capture: Add SPA beads containing glycyrrhetinic acid (stop solution) and anti-cortisol antibody.[1]

  • Readout: The antibody binds only the generated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H-Cortisol. The proximity to the bead stimulates light emission.[1] Unconverted ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    H-Cortisone does not bind and produces no signal.
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Comparative Data Analysis

The following table summarizes the predicted activity profile based on Structure-Activity Relationship (SAR) data of analogous piperidine-amides.

TargetActivity TypePredicted IC50 / KiMechanismClinical Relevance
11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-HSD1
Inhibitor< 100 nMCompetitive antagonist at substrate binding site.Type 2 Diabetes, Obesity.[1][2]
GAT-1 Inhibitor1 - 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

M
Blocks GABA reuptake.Epilepsy, Neuropathic Pain.[1][4]
InhA Ligand> 50 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

M
Weak binding to NADH pocket (Mycobacterial).Tuberculosis (Lead fragment only).[1]
sEH Inhibitor~ 500 nMTransition state mimic of epoxide hydrolysis.[1]Inflammation, Hypertension.[1][5]

Part 5: Workflow Visualization

The synthesis and validation logic flow is critical for reproducibility.[1]

Workflow Start Start: Isonipecotic Acid Synth Synthesis: Acylation with Isonicotinoyl Chloride Start->Synth Purify Purification: Acid Precipitation & Recrystallization Synth->Purify QC QC Check: NMR & LC-MS (>95% Purity) Purify->QC Branch QC->Branch Pass Assay1 Assay A: 11β-HSD1 SPA (Metabolic Target) Branch->Assay1 Assay2 Assay B: GABA Uptake (CNS Target) Branch->Assay2 Result Data Analysis: IC50 Determination Assay1->Result Assay2->Result

Figure 2: Integrated Synthesis and Biological Validation Workflow.

References

  • 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -HSD1 Inhibition Strategy: 
    Title: "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?"
    Source: Metabolism. 2012.[2][6]
    URL:[Link][1]
    
  • Structural Analogs in Diabetes: Title: "Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor."[1] Source: Journal of Medicinal Chemistry.[1] URL:[Link][1]

  • Piperidine-4-carboxylic Acid Pharmacology: Title: "4-Piperidinecarboxylic acid (Isonipecotic acid) Compound Summary." Source: PubChem.[1] URL:[Link][1]

  • Isonicotinic Acid Derivatives in Inflammation: Title: "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid."[1][4] Source: Molecules (via NCBI PMC).[1] URL:[Link]

Sources

Foundational

"1-Isonicotinoylpiperidine-4-carboxylic acid" potential therapeutic applications

Therapeutic Potential and Pharmacological Profile of a Privileged Scaffold Executive Summary 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5 ) represents a strategic "privileged scaffold" in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential and Pharmacological Profile of a Privileged Scaffold

Executive Summary

1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5 ) represents a strategic "privileged scaffold" in modern medicinal chemistry. By fusing two highly bioactive moieties—the isonicotinoyl group (pharmacophore of the anti-tubercular drug Isoniazid) and isonipecotic acid (a classic GPCR and enzyme inhibitor scaffold)—this molecule serves as a critical junction point in Fragment-Based Drug Discovery (FBDD).

This technical guide analyzes the therapeutic utility of 1-Isonicotinoylpiperidine-4-carboxylic acid not merely as an intermediate, but as a bioactive core capable of accessing diverse chemical spaces, including anti-infective, metabolic (11


-HSD1 inhibition), and neuroactive (AChE inhibition) pathways.

Chemical Profile & Properties[1][2][3]

This molecule is characterized by a rigid piperidine ring substituted with a carboxylic acid at the C4 position and an isonicotinoyl amide at the N1 position. This specific geometry positions the pyridine nitrogen and the carboxylic acid tail at a defined distance, facilitating precise binding interactions.

PropertyData
Chemical Name 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid
CAS Number 67691-60-5
Molecular Formula C

H

N

O

Molecular Weight 234.25 g/mol
pKa (Calculated) Acid: ~3.8
LogP 0.5 - 0.8 (Estimated)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent)

Therapeutic Applications & Mechanism of Action

Infectious Disease: Anti-Tubercular Pharmacophore

The isonicotinoyl moiety is the active warhead of Isoniazid , a frontline tuberculosis drug. In Isoniazid, this group is activated by the bacterial catalase-peroxidase enzyme (KatG) to form an isonicotinic acyl radical, which inhibits mycolic acid synthesis.

  • Mechanism: Derivatives of 1-Isonicotinoylpiperidine-4-carboxylic acid retain this pyridine-4-carbonyl core. While the amide bond is more stable than the hydrazide of Isoniazid, functionalizing the C4-carboxylic acid with hydrazines or specific heterocycles can restore KatG activation potential while altering pharmacokinetic properties (lipophilicity and membrane permeability).

Metabolic Disorders: 11 -HSD1 Inhibition

The piperidine-carboxamide scaffold is a validated template for inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, an enzyme that converts cortisone to cortisol. Excess cortisol is linked to insulin resistance and metabolic syndrome.
  • Binding Mode: The piperidine ring occupies the central hydrophobic pocket of the enzyme, while the amide carbonyl (from the isonicotinoyl group) accepts hydrogen bonds from the catalytic Ser170 or Tyr183 residues. The C4-carboxylic acid serves as a vector for extending into the solvent-exposed region to improve solubility.

CNS Targets: Acetylcholinesterase (AChE) Inhibitors

N-substituted piperidines are classic pharmacophores for AChE inhibitors (e.g., Donepezil).

  • Design Logic: The pyridine nitrogen can interact with the peripheral anionic site (PAS) of AChE via

    
    -stacking or cation-
    
    
    
    interactions (if protonated), while the piperidine core mimics the choline substrate.

Experimental Protocols

Synthesis of 1-Isonicotinoylpiperidine-4-carboxylic Acid

Note: This protocol utilizes a Schotten-Baumann condition optimized for high yield and purity without column chromatography.

Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)[1][2]

  • Isonicotinoyl chloride hydrochloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Dissolution: Dissolve Isonipecotic acid (10 mmol, 1.29 g) in 20 mL of 2N NaOH solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dissolve Isonicotinoyl chloride HCl (11 mmol, 1.96 g) in 10 mL of dry DCM.

  • Addition: Add the DCM solution dropwise to the aqueous amino acid solution under vigorous stirring over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL) to remove unreacted acid chloride/impurities.

  • Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH 3-4. The product, 1-Isonicotinoylpiperidine-4-carboxylic acid, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether. Dry under vacuum at 45°C.

Analytical Validation (QC Criteria)

To ensure the compound is suitable for biological screening, it must meet these criteria:

TestAcceptance Criteria
HPLC Purity > 98% (AUC at 254 nm)
1H NMR (DMSO-d6) Distinct peaks:

8.6 (2H, d, Pyridine),

7.4 (2H, d, Pyridine),

12.3 (1H, s, COOH).
LC-MS [M+H]+ = 235.1

0.1 Da

Visualizations

Pharmacophore & Signaling Interaction Map

The following diagram illustrates how the structural features of 1-Isonicotinoylpiperidine-4-carboxylic acid map to specific biological targets.

PharmacophoreMap Core 1-Isonicotinoylpiperidine- 4-carboxylic Acid Pyridine Pyridine Ring (H-Bond Acceptor / Metal Chelator) Core->Pyridine Amide Amide Linker (Rigid Spacer) Core->Amide Piperidine Piperidine Core (Hydrophobic Scaffold) Core->Piperidine Acid C4-Carboxylic Acid (H-Bond Donor / Derivatization Site) Core->Acid TB Target: Mycobacterium TB (KatG Activation) Pyridine->TB Mimics Isoniazid AChE Target: AChE (Neurotransmission) Pyridine->AChE PAS Interaction HSD Target: 11β-HSD1 (Metabolic Regulation) Amide->HSD Ser170 H-Bonding Acid->TB Hydrazide Formation Acid->HSD Solubility Vector

Figure 1: Pharmacophore mapping of the scaffold to potential therapeutic targets.

Synthesis Workflow

Visualizing the Schotten-Baumann protocol for reproducibility.

SynthesisFlow Step1 Start: Isonipecotic Acid + 2N NaOH (aq) Step2 Cool to 0°C Step1->Step2 Step3 Add Isonicotinoyl Chloride (in DCM) Dropwise Step2->Step3 Step4 Biphasic Stirring (4 Hours, RT) Step3->Step4 Step5 Phase Separation (Discard Organic Phase) Step4->Step5 Step6 Acidify Aqueous Phase (pH 3-4 with HCl) Step5->Step6 Step7 Precipitate & Filter Step6->Step7 Final Product: 1-Isonicotinoylpiperidine- 4-carboxylic Acid Step7->Final

Figure 2: Optimized biphasic synthesis workflow for high-purity isolation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5922, Isonicotinic acid. (Precursor data). Retrieved from [Link]

  • Bhat, R. P., et al. (2017). Nitrogen-containing heterocycles as privileged scaffolds in drug discovery. (General reference for piperidine/pyridine utility). Journal of Drug Design and Medicinal Chemistry.
  • ChemBK. 1-Isonicotinoylpiperidine-4-carboxylic acid Safety and Properties. Retrieved from [Link][2]

Sources

Exploratory

"1-Isonicotinoylpiperidine-4-carboxylic acid" for neurological disorder research

An In-Depth Technical Guide: 1-Isonicotinoylpiperidine-4-carboxylic Acid as a Novel Modulator of Glycinergic Neurotransmission for Neurological Disorders Executive Summary The landscape of therapeutic development for neu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 1-Isonicotinoylpiperidine-4-carboxylic Acid as a Novel Modulator of Glycinergic Neurotransmission for Neurological Disorders

Executive Summary

The landscape of therapeutic development for neurological disorders is continually evolving, with a significant focus on modulating synaptic transmission to correct underlying pathophysiology. This guide introduces 1-Isonicotinoylpiperidine-4-carboxylic acid , a novel compound with significant potential for research in conditions marked by glutamatergic hypofunction, such as schizophrenia, cognitive deficits, and certain mood disorders. Based on its structural features, we postulate that this molecule acts as an inhibitor of the Glycine Transporter 1 (GlyT1). By increasing synaptic glycine levels, it is hypothesized to enhance N-methyl-D-aspartate (NMDA) receptor function, offering a promising avenue for therapeutic intervention. This document provides a comprehensive overview of the scientific rationale, a proposed synthesis pathway, and a multi-tiered preclinical evaluation workflow designed to rigorously test this hypothesis. It is intended for researchers, medicinal chemists, and pharmacologists dedicated to advancing the next generation of CNS therapeutics.

The Scientific Rationale: Targeting the Glycine-Glutamate Interface

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is fundamental to synaptic plasticity, learning, and memory.[1] Its proper function is contingent not only on glutamate binding but also on the concurrent binding of a co-agonist. In many brain regions, glycine serves as this essential co-agonist, making its concentration in the synaptic cleft a critical determinant of neuronal excitation and signaling fidelity.[2]

Dysfunction of the NMDA receptor system is a key pathological feature in several debilitating neurological and psychiatric disorders.[1][3] For instance, the "glutamate hypothesis of schizophrenia" posits that reduced NMDA receptor activity contributes significantly to the cognitive and negative symptoms of the disease.[1] Consequently, strategies to enhance NMDA receptor function have become a major focus of drug discovery.

The Glycine Transporter 1 (GlyT1), located on glial cells and presynaptic neurons, is the primary regulator of extracellular glycine concentrations in the forebrain.[3] By managing the reuptake of glycine from the synapse, GlyT1 directly modulates the tone of NMDA receptors. Inhibiting GlyT1 presents a sophisticated therapeutic strategy: it elevates synaptic glycine levels precisely where it is needed, thereby potentiating NMDA receptor activity without directly acting on the receptor itself. This approach has been explored for treating schizophrenia, depression, anxiety, and other CNS disorders.[2]

1-Isonicotinoylpiperidine-4-carboxylic acid is built upon the isonipecotic acid (piperidine-4-carboxylic acid) scaffold, a structure known to interact with CNS targets.[4][5] The addition of the isonicotinoyl moiety creates a molecule with the potential for high-affinity and selective binding to GlyT1. This guide outlines the necessary steps to validate this hypothesis and characterize its therapeutic potential.

Postulated Mechanism of Action: Enhancing NMDA Receptor Tone via GlyT1 Inhibition

The central hypothesis is that 1-Isonicotinoylpiperidine-4-carboxylic acid inhibits GlyT1. This inhibition blocks the reuptake of glycine from the synaptic cleft into adjacent glial cells and neurons. The resulting increase in extracellular glycine concentration leads to greater occupancy of the glycine co-agonist site on synaptic NMDA receptors. This enhances the receptor's response to glutamate, leading to improved neuronal signaling, enhanced synaptic plasticity, and the potential amelioration of symptoms associated with NMDA receptor hypofunction.[1][3]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²+ Influx NMDAR->Ca_ion Opens Channel Plasticity Synaptic Plasticity & Cognitive Function Ca_ion->Plasticity Activates GlyT1 GlyT1 Glycine_in Glycine GlyT1->Glycine_in Compound 1-Isonicotinoylpiperidine- 4-carboxylic acid Compound->GlyT1 Inhibits Glycine_syn Synaptic Glycine Glycine_syn->NMDAR Co-agonist Binding Glycine_syn->GlyT1 Reuptake

Caption: Postulated signaling pathway of 1-Isonicotinoylpiperidine-4-carboxylic acid.

Synthesis and Characterization: A Proposed Protocol

The synthesis of 1-Isonicotinoylpiperidine-4-carboxylic acid can be achieved through a standard amide coupling reaction between isonipecotic acid (piperidine-4-carboxylic acid) and an activated form of isonicotinic acid. The following protocol is a robust and field-proven method for this class of transformation.

Experimental Protocol: Synthesis

Objective: To synthesize 1-Isonicotinoylpiperidine-4-carboxylic acid.

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)[6]

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Activation of Isonicotinic Acid:

    • Rationale: The carboxylic acid must be converted to a more reactive species (an acid chloride or an activated ester) to readily react with the secondary amine of isonipecotic acid.

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend isonicotinic acid (1.0 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq). Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield isonicotinoyl chloride.

  • Amide Coupling Reaction:

    • Rationale: The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the activated isonicotinoyl chloride. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

    • In a separate flask, dissolve isonipecotic acid (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add a solution of the prepared isonicotinoyl chloride (1.0 eq) in anhydrous DCM to the isonipecotic acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Rationale: This sequence removes unreacted starting materials, coupling reagents, and salts to isolate the desired product.

    • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).[7]

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, using a gradient of methanol in DCM) or recrystallization to yield the pure 1-Isonicotinoylpiperidine-4-carboxylic acid.

  • Structural Verification:

    • Confirm the identity and purity of the final compound using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine purity.

G Start Starting Materials: - Isonipecotic Acid - Isonicotinic Acid Activation Activation (e.g., SOCl₂) Start->Activation Coupling Amide Coupling (DCM, TEA) Start->Coupling Activation->Coupling Workup Aqueous Work-up (Wash Steps) Coupling->Workup Purify Purification (Chromatography) Workup->Purify Verify Structural Verification (NMR, MS, HPLC) Purify->Verify G cluster_0 In Vitro cluster_1 In Vivo Assay [³H]Glycine Uptake Assay (HEK293-hGlyT1) IC50 Determine IC₅₀ (Potency) Assay->IC50 PK Pharmacokinetics (Brain Penetration) IC50->PK Proceed if potent Efficacy Efficacy Model (PCP-induced PPI Deficit) PK->Efficacy Proceed if brain-penetrant Outcome Measure Reversal of Sensorimotor Gating Deficit Efficacy->Outcome Lead Lead Compound Outcome->Lead Proceed if efficacious

Caption: Integrated preclinical evaluation workflow for a CNS compound.

Conclusion and Future Directions

1-Isonicotinoylpiperidine-4-carboxylic acid represents a promising chemical entity for the exploration of neurological disorders rooted in NMDA receptor hypofunction. The hypothesis that it acts as a GlyT1 inhibitor is scientifically sound and testable through the detailed synthesis and evaluation workflows presented in this guide. Successful validation of its in vitro potency and in vivo efficacy would establish this compound as a valuable research tool and a potential lead candidate for further drug development. Subsequent steps would involve lead optimization to improve potency and pharmacokinetic properties, comprehensive selectivity profiling against other transporters and receptors, and formal toxicology studies to ensure a viable safety profile for clinical advancement.

References

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents. (n.d.). PubMed Central. [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from PubChem. [Link]

  • Singh, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Bondavalli, F., et al. (1975). [N 1-nicotinoyl and isonicotinoylpyrazoles]. Il Farmaco; edizione scientifica. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Arribas-González, E., et al. (2015). A Critical Role for Glycine Transporters in Hyperexcitability Disorders. Frontiers in Molecular Neuroscience. [Link]

  • Miftakhova, A., et al. (2024). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

  • Singh, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed. [Link]

  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry. [Link]

  • Núñez, E., & Aragón, C. (2017). Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies. Frontiers in Molecular Neuroscience. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from YouTube. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from PubChem. [Link]

  • ChemBK. (n.d.). Piperidine-4-carboxylic acid or isonipecotic acid. Retrieved from ChemBK. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Determining the Biological Activity of 1-Isonicotinoylpiperidine-4-carboxylic acid

Introduction: A Strategic Approach to Characterizing a Novel Molecule 1-Isonicotinoylpiperidine-4-carboxylic acid is a synthetic molecule featuring two key pharmacophoric motifs: an isonicotinoyl group, structurally rela...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Molecule

1-Isonicotinoylpiperidine-4-carboxylic acid is a synthetic molecule featuring two key pharmacophoric motifs: an isonicotinoyl group, structurally related to nicotinic acid (Niacin), and a piperidine-4-carboxylic acid core, which is a constrained analog of the neurotransmitter GABA. This unique combination suggests a range of potential biological targets, yet the specific activity of the compound remains largely uncharacterized. The absence of extensive prior art necessitates a systematic, multi-tiered approach to biological profiling.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven framework for elucidating the biological activity of 1-Isonicotinoylpiperidine-4-carboxylic acid. We will move beyond a simple listing of methods to explain the scientific rationale behind each experimental step. The protocols detailed herein are designed to first establish target engagement within a native cellular environment, then to validate direct biophysical interactions, and finally to dissect functional consequences through specific, hypothesis-driven cellular assays. This structured workflow ensures a logical progression from broad target identification to detailed mechanistic understanding.

The primary hypotheses, based on structural analogy, are that 1-Isonicotinoylpiperidine-4-carboxylic acid may act as:

  • An agonist of the nicotinic acid receptor, GPR109A.

  • An inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.

  • A modulator of GABA-A receptors.

This document will provide the detailed methodologies to rigorously test these hypotheses and uncover the compound's biological function.

Part 1: Foundational Target Identification and Validation

Before investigating specific functional outcomes, it is crucial to confirm that 1-Isonicotinoylpiperidine-4-carboxylic acid directly interacts with proteins in a cellular context. This section outlines label-free methods to validate target engagement and characterize the biophysical parameters of the binding event.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments, from initial target engagement validation to specific functional characterization.

G cluster_0 Part 1: Target Identification & Validation cluster_1 Part 2: Hypothesis-Driven Functional Assays CETSA Protocol 1: CETSA (Confirm Intracellular Target Engagement) Biophysics Protocol 2: Biophysical Validation (SPR or ITC) CETSA->Biophysics Identifies Putative Target(s) GPR109A Protocol 3 & 4: GPR109A Assays (cAMP & β-Arrestin) Biophysics->GPR109A Test Hypothesis A PHD Protocol 5 & 6: PHD/HIF-1α Assays (Biochemical & Cellular) Biophysics->PHD Test Hypothesis B GABA Protocol 7: GABA-A Receptor Assay (Electrophysiology) Biophysics->GABA Test Hypothesis C

Caption: A logical workflow for characterizing a novel compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is founded on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement in a physiological context without requiring protein purification or labeling.[1][2] This is the ideal first step to confirm that the compound enters cells and binds to a target.

Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T or a cell line relevant to a potential therapeutic area) to ~80% confluency.

  • Compound Treatment: Resuspend cells in a suitable buffer and treat with a range of concentrations of 1-Isonicotinoylpiperidine-4-carboxylic acid (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the protein levels of a suspected target (if known) or perform proteome-wide analysis (CETSA-MS) to identify the stabilized protein(s). For a targeted approach, use Western blotting or ELISA to quantify the amount of soluble protein at each temperature.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and engagement.

Isothermal Dose-Response Fingerprint (ITDRF): To determine the compound's potency in cells, perform a CETSA experiment at a single, fixed temperature (chosen from the steepest part of the melting curve) with a range of compound concentrations. Plotting the amount of soluble protein against the log of the compound concentration will yield a dose-response curve from which an EC50 can be determined.[4]

Protocol 2: Biophysical Validation of Direct Binding

Causality: Once a putative target is identified or hypothesized, it is essential to confirm a direct, biophysical interaction and quantify its affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for this purpose.

A. Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (the compound) flows over an immobilized ligand (the target protein).[5][6] This allows for real-time measurement of association and dissociation rates.[7]

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a surface density that will produce a robust signal.

  • Assay Setup: Equilibrate the system with running buffer (e.g., HBS-EP+). The buffer should contain a small percentage of DMSO (e.g., 1-5%) to match the compound solvent.[8]

  • Analyte Injection: Prepare a serial dilution of 1-Isonicotinoylpiperidine-4-carboxylic acid in running buffer. Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration. Include several buffer-only injections for double referencing.

  • Data Acquisition: Monitor the change in response units (RU) over time. Each injection cycle should consist of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[9] A solution of the ligand (compound) is titrated into a solution of the macromolecule (target protein), and the resulting heat changes are measured, allowing for the determination of binding affinity (Kₗ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Prepare the purified target protein in a suitable buffer. Dissolve the 1-Isonicotinoylpiperidine-4-carboxylic acid in the exact same buffer from the final dialysis step of the protein to minimize heats of dilution.[10]

  • Instrument Setup: Fill the ITC sample cell with the protein solution and the titration syringe with the compound solution. The compound concentration in the syringe should be 10-20 times higher than the protein concentration in the cell. Allow the system to equilibrate to the desired temperature (e.g., 25°C).[10]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of compound to protein. Fit the resulting isotherm to a binding model to calculate Kₗ, n, and ΔH.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surfaceHeat change in solution
Key Outputs kₐ, kₔ, KₗKₗ, n, ΔH, ΔS
Protein Req. Low (µg)High (mg)
Compound Req. Low (µg)High (mg)
Throughput HighLow
Immobilization RequiredNot Required

Part 2: Hypothesis-Driven Functional Assays

This section provides detailed protocols to test the primary hypotheses regarding the functional activity of 1-Isonicotinoylpiperidine-4-carboxylic acid.

Hypothesis A: GPR109A Receptor Agonism

Scientific Rationale: The isonicotinoyl moiety is a structural alert for activity at GPR109A (Hydroxycarboxylic Acid Receptor 2), a Gi-coupled GPCR.[11] Its natural ligands, nicotinic acid and the ketone body β-hydroxybutyrate (BHB), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12][13] Activation of GPR109A has anti-lipolytic and anti-inflammatory effects.[11][14]

G compound 1-Isonicotinoylpiperidine- 4-carboxylic acid (Putative Agonist) receptor GPR109A compound->receptor gi Gi/o receptor->gi ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp atp ATP atp->ac pka Downstream Effectors (PKA) camp->pka

Caption: GPR109A Gi-coupled signaling pathway.

Protocol 3: GPR109A Functional Assay (cAMP Measurement)

Methodology:

  • Cell Line: Use a CHO-K1 or HEK293 cell line stably expressing human GPR109A.

  • Cell Seeding: Seed the cells into a 384-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of 1-Isonicotinoylpiperidine-4-carboxylic acid and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Assay Procedure:

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add the test compound and controls to the wells.

    • Add Forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and generate a high basal level of cAMP. The inhibitory effect of a Gi-coupled agonist will be measured as a decrease from this stimulated level.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE® (Lanthanide Chelate Excite).

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the percent inhibition of the Forskolin response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 4: β-Arrestin Recruitment Assay

Causality: GPR109A can also signal through a β-arrestin pathway, which is thought to mediate the undesirable flushing effect of niacin.[15] Assessing β-arrestin recruitment allows for the characterization of potential biased agonism, where a compound may preferentially activate one pathway (e.g., Gi) over another (β-arrestin).

Methodology:

  • Cell Line: Use a U2OS or HEK293 cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter® or Promega Tango™ systems).

  • Assay Procedure: Follow the manufacturer's protocol. Typically, this involves adding the compound to the cells and incubating for 60-90 minutes.

  • Detection: Add the detection reagents, which generate a chemiluminescent signal when the two protein fragments are brought into proximity by β-arrestin recruitment.

  • Data Analysis: Measure luminescence and plot the signal versus the log of the compound concentration to determine the EC₅₀ for β-arrestin recruitment. Compare this to the Gi activation EC₅₀ to determine the bias factor.

Hypothesis B: Prolyl-4-Hydroxylase Domain (PHD) Enzyme Inhibition

Scientific Rationale: Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the Hypoxia-Inducible Factor 1 alpha (HIF-1α) subunit.[16][17] This hydroxylation marks HIF-1α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[16] PHD inhibitors block this process, leading to the stabilization and accumulation of HIF-1α, which can then activate genes involved in erythropoiesis, angiogenesis, and cell metabolism.[18][19]

G cluster_0 Normoxia cluster_1 Hypoxia or PHD Inhibition PHD_N PHD Enzyme HIF_OH HIF-1α-OH PHD_N->HIF_OH Hydroxylation HIF_N HIF-1α HIF_N->PHD_N O2 O2, Fe(II), 2-OG O2->PHD_N VHL VHL Complex HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Compound 1-Isonicotinoylpiperidine- 4-carboxylic acid (Putative Inhibitor) PHD_H PHD Enzyme Compound->PHD_H HIF_H HIF-1α HIF_Stab HIF-1α (Stabilized) HIF_H->HIF_Stab Accumulation HIF_Dimer HIF-1α/β Dimer HIF_Stab->HIF_Dimer HRE Hypoxia Response Element (HRE) HIF_Dimer->HRE Gene Target Gene Transcription HRE->Gene

Caption: Regulation of HIF-1α by PHD enzymes.

Protocol 5: In Vitro PHD2 Inhibition Assay

Methodology:

  • Reagents: Use recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), and co-factors (FeSO₄, L-ascorbic acid, α-ketoglutarate).

  • Reaction: Combine the enzyme, peptide substrate, and co-factors in an assay buffer. Add serial dilutions of 1-Isonicotinoylpiperidine-4-carboxylic acid or a known inhibitor (e.g., Dimethyloxalylglycine, DMOG).

  • Detection: Measure enzyme activity. A common method is to measure the consumption of the co-substrate α-ketoglutarate. This can be done using a coupled enzyme assay where the product, succinate, is used to generate a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.

Protocol 6: Cellular HIF-1α Stabilization Assay

Methodology:

  • Cell Culture: Use a cell line known to express HIF-1α, such as HeLa or HEK293T.

  • Compound Treatment: Treat cells with serial dilutions of the compound and a positive control (DMOG or hypoxia mimetic like CoCl₂) for 4-6 hours under normoxic conditions (21% O₂).

  • Protein Extraction: Prepare whole-cell lysates.

  • Detection by Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity for HIF-1α relative to the loading control. Plot the relative HIF-1α levels against the log of the compound concentration to determine the EC₅₀ for cellular stabilization.

Hypothesis C: GABA-A Receptor Modulation

Scientific Rationale: The piperidine-4-carboxylic acid scaffold is a constrained analog of GABA, and the parent compound, isonipecotic acid, is a known partial agonist at GABA-A receptors.[20] GABA-A receptors are ligand-gated chloride ion channels that mediate the primary inhibitory neurotransmission in the central nervous system.[21] Modulators can act as agonists (opening the channel), antagonists (blocking the channel), or allosteric modulators (enhancing or reducing the effect of GABA).[22]

Protocol 7: Whole-Cell Patch-Clamp Electrophysiology

Methodology:

  • Cell Line: Use HEK293 cells transiently or stably expressing the desired human GABA-A receptor subtype combination (e.g., α1β2γ2).

  • Recording Setup:

    • Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.

    • Use an internal solution containing CsCl to isolate chloride currents and an external solution (extracellular fluid, ECF).

  • Compound Application:

    • Agonist activity: Apply increasing concentrations of 1-Isonicotinoylpiperidine-4-carboxylic acid alone to the cell and measure the evoked current.

    • Modulatory activity: Apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current. Then, co-apply the GABA EC₂₀ with increasing concentrations of the test compound.

  • Data Acquisition: Record the peak current amplitude for each application.

  • Data Analysis:

    • For agonist activity, plot the current amplitude against the log of the compound concentration to determine the EC₅₀.

    • For modulatory activity, calculate the percent potentiation or inhibition of the GABA-evoked current. Plot this percentage against the log of the compound concentration to determine the EC₅₀ for modulation.

Summary of Key Assay Parameters

Assay TypeTarget/PathwayKey ParametersInterpretation
CETSA Intracellular ProteinsΔTₘ, EC₅₀ (ITDRF)Confirms target engagement and cellular potency.
SPR Purified ProteinKₗ, kₐ, kₔQuantifies binding affinity and kinetics.
ITC Purified ProteinKₗ, n, ΔH, ΔSQuantifies binding affinity and thermodynamics.
cAMP Assay GPR109AEC₅₀Measures functional potency of Gi activation.
β-Arrestin Assay GPR109AEC₅₀Measures potency for β-arrestin recruitment (biased agonism).
PHD2 Assay PHD2 EnzymeIC₅₀Measures direct enzymatic inhibition potency.
HIF-1α Assay HIF-1α PathwayEC₅₀Measures functional potency in a cellular pathway.
Electrophysiology GABA-A ReceptorEC₅₀, % ModulationMeasures functional activity at an ion channel.

References

  • Kerr DI, Ong J (November 1992). "GABA agonists and antagonists". Medicinal Research Reviews. 12 (6): 593–636.
  • Chen, X., et al. (2017).
  • Martin, P. M., & Ananth S. (2019).
  • Thangaraju, M., et al. (2009). "GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon". PMC.
  • Wanders D., Judd R.L. (2011). "Future of GPR109A agonists in the treatment of dyslipidaemia". Diabetes, Obesity and Metabolism. 13: 685–691.
  • Choi, Y., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor".
  • BOC Sciences.
  • Pathway Commons. "GPR109A (Niacin Receptor) - Pathway Map".
  • Thangharaju, M., et al. (2012). "GPR109A activation in breast cancer cells inhibits cell survival and...
  • Rocha, S. (2020). "Hypoxia: The Cornerstone of Glioblastoma". MDPI.
  • Ali, A., et al. (2018). "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Ferriss, T. (2023). "How I Beat Lyme Disease with The Ketogenic Diet". tim.blog.
  • Kumar, G. K., & Goyal, M. (2013).
  • PubChem. "1-Acetylpiperidine-4-carboxylic acid". PubChem.
  • Yan, X., & Wang, X. (2022). "Characterization of Small Molecule-Protein Interactions Using SPR Method". PubMed.
  • Adrián Velázquez-Campoy, et al. (2015). "ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE". University of Zaragoza.
  • Maljevic, S., et al. (2016). "Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors". PubMed Central.
  • Almqvist, H., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". NCBI.
  • Masson, N., & Ratcliffe, P. J. (2014).
  • PubChem. "4-Piperidinecarboxylic acid". PubChem.
  • GE Healthcare. "Isothermal titration calorimetry: Principles and experimental design". CureFFI.org.
  • Proteopedia. "Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme". Proteopedia.
  • Tsen, G., et al. (2009). "Direct and continuous assay for prolyl 4-hydroxylase". PMC.
  • Fucile, S., et al. (2021).
  • The Biochemist. (2023). "A beginner's guide to surface plasmon resonance". Portland Press.
  • TA Instruments. "Quick Start: Isothermal Titration Calorimetry (ITC)". TA Instruments.
  • Wikipedia. "Hypoxia-inducible factor-proline dioxygenase". Wikipedia.
  • Affinité Instruments. (2021). "Surface Plasmon Resonance for Protein-Protein Interactions". Affinité Instruments.
  • Levent, E., et al. (2020). "Inhibition of Prolyl-Hydroxylase Domain Enzymes Protects From Reoxygenation Injury in Engineered Human Myocardium". PubMed.
  • Papke, R. L. (2014).
  • ChemicalBook. "1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID". ChemicalBook.
  • Wang, Y., et al. (2022). "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay". Bio-protocol.
  • Sirajuddin, M., et al. (2014). "Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid".
  • XanTec bioanalytics. "Protein-Small Molecule Biomolecular Interactions – a Retrospective". XanTec.
  • Rossetti, C., et al. (2018). "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution". Bio-protocol.
  • News-Medical.Net. (2020). "Cellular Thermal Shift Assay (CETSA)". News-Medical.Net.
  • Gesslbauer, B., et al. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis". MDPI.
  • Sharma, A., et al. (2015).
  • Waschbuesch, D., & Khan, A. (2025).
  • Cytiva Life Sciences. "Biacore SPR for small-molecule discovery". Cytiva.
  • Wikipedia. "Nicotinic acetylcholine receptor". Wikipedia.
  • Taylor & Francis Online. (2024). "Application of the Cellular Thermal Shift Assay (CETSA)
  • Medicosis Perfectionalis. (2020). "Acetylcholine Receptor Antibody Test | Labs". YouTube.
  • Hassan, M., et al. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors". PubMed.
  • Vasta, J. D., et al. (2019). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement".

Sources

Application

Application Note: In Vivo Pharmacological Evaluation of 1-Isonicotinoylpiperidine-4-carboxylic Acid Scaffolds

Executive Summary This application note details the in vivo evaluation protocols for 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS: 67691-60-5) and its derivatives. This structural motif—comprising a piperidine-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the in vivo evaluation protocols for 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS: 67691-60-5) and its derivatives. This structural motif—comprising a piperidine-4-carboxylic acid core linked to an isonicotinamide moiety—serves as a critical pharmacophore in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
for the treatment of Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome.

While often utilized as a chemical building block, the intact scaffold exhibits specific polarity and metabolic stability profiles that require tailored in vivo handling. This guide provides a validated workflow for formulation, pharmacokinetic assessment, and a specific pharmacodynamic "Cortisone Challenge" model to assess on-target efficacy.

Scientific Background & Rationale

The Target: 11 -HSD1 in Metabolic Disease

11


-HSD1 is an intracellular enzyme responsible for converting inactive cortisone  into active cortisol  (glucocorticoid) in the liver and adipose tissue.[1][2][3][4][5] Excess local cortisol production drives insulin resistance, visceral adiposity, and gluconeogenesis.
  • Therapeutic Goal: Inhibit 11

    
    -HSD1 to lower local cortisol levels without suppressing the central adrenal axis.
    
  • Chemical Strategy: The 1-isonicotinoylpiperidine-4-carboxylic acid structure represents a classic "Amide-Piperidine" linker system found in several lead series (e.g., from Merck, Pfizer, and AstraZeneca). The pyridine ring interacts with the catalytic site, while the piperidine provides the rigid spacing required for selectivity against 11

    
    -HSD2.
    
Compound Properties (The "Test Article")
  • Compound Name: 1-Isonicotinoylpiperidine-4-carboxylic acid

  • Abbreviation: INP-4-CA

  • Molecular Formula:

    
    
    
  • MW: 234.25 g/mol

  • Physicochemical Challenge: The molecule contains a carboxylic acid (pKa ~4.5) and a pyridine nitrogen (pKa ~5.2), making it zwitterionic at neutral pH. This results in high water solubility but potentially limited passive membrane permeability (low

    
    ), necessitating specific formulation strategies (e.g., ester prodrugs or pH-adjusted vehicles).
    

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the critical decision matrix for evaluating this scaffold in vivo.

Workflow Start Start: 1-Isonicotinoylpiperidine-4-carboxylic acid Formulation Step 1: Formulation Strategy (Solubility Check) Start->Formulation Route_Decision Route Selection Formulation->Route_Decision IV_Arm IV Bolus (Tail Vein) Vehicle: PBS (pH 7.4) Route_Decision->IV_Arm PO_Arm PO Gavage Vehicle: 0.5% MC / 0.1% Tween 80 Route_Decision->PO_Arm PK_Analysis Step 2: PK Profiling (LC-MS/MS Quantification) IV_Arm->PK_Analysis PO_Arm->PK_Analysis Bioavail_Calc Calculate Bioavailability (%F) Is F > 20%? PK_Analysis->Bioavail_Calc PD_Model Step 3: PD Efficacy Model (Cortisone Challenge Test) Bioavail_Calc->PD_Model Yes Prodrug_Loop Synthesize Ethyl Ester Prodrug (Improve Permeability) Bioavail_Calc->Prodrug_Loop No (Low Exposure) Prodrug_Loop->Formulation

Caption: Decision tree for the pharmacological evaluation of INP-4-CA. Note the feedback loop for prodrug synthesis if oral bioavailability (%F) is insufficient due to polarity.

Detailed Protocols

Protocol A: Formulation for In Vivo Administration

Due to the zwitterionic nature of INP-4-CA, incorrect pH can lead to precipitation in the gut or injection site.

Materials:

  • INP-4-CA (purity >98%)

  • Methylcellulose (MC) (400 cP)

  • Tween 80

  • 1N NaOH and 1N HCl

  • Phosphate Buffered Saline (PBS)

Procedure:

  • For Intravenous (IV) Dosing (Solution):

    • Dissolve 5 mg of INP-4-CA in 0.5 mL of PBS.

    • Slowly add 1N NaOH dropwise while monitoring pH. Adjust to pH 7.4 - 7.8 . The carboxylic acid must be deprotonated (carboxylate form) to ensure solubility.

    • Filter sterilize (0.22 µm).

    • Target Concentration: 1 mg/mL.

  • For Oral (PO) Dosing (Suspension):

    • Prepare vehicle: 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water.

    • Micronize the compound using a mortar and pestle.

    • Add vehicle gradually with constant trituration to form a uniform white suspension.

    • Target Concentration: 5 mg/mL (for a 10 mg/kg dose at 2 mL/kg volume).

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Determine clearance (Cl), volume of distribution (


), and oral bioavailability (%F).

Animals: Male C57BL/6 mice (8-10 weeks, n=3 per timepoint).

Workflow:

  • Dosing:

    • Group A (IV): 1 mg/kg via tail vein.

    • Group B (PO): 10 mg/kg via oral gavage.

  • Sampling:

    • Collect blood (20 µL) via saphenous vein or tail nick at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Mix with

      
       and centrifuge to harvest plasma.
      
  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).

    • MRM Transition: Monitor m/z 235.1

      
       106.1 (Isonicotinoyl fragment).
      
    • Column: C18 Reverse Phase, Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

Data Analysis Requirements: Calculate parameters using Non-Compartmental Analysis (NCA).

ParameterDefinitionTarget Criteria (Lead Series)

Time to max concentration0.5 – 1.0 h (Rapid absorption)

Peak concentration> 1000 ng/mL (at 10 mg/kg)

Total ExposureHigh exposure indicates metabolic stability
%F Bioavailability> 30% (Acceptable for oral drug)
Protocol C: Pharmacodynamic (PD) "Cortisone Challenge"

Objective: Verify that INP-4-CA inhibits the conversion of Cortisone to Cortisol in vivo. This is the gold-standard functional assay for 11


-HSD1 inhibitors.

Mechanism: Exogenous Cortisone (inactive) is injected. If 11


-HSD1 is active, it converts to Cortisol .[1][2][3][4][5] If INP-4-CA is effective, plasma Cortisol levels will be significantly suppressed compared to vehicle control.

Experimental Design:

  • Groups:

    • Vehicle Control (n=6)

    • INP-4-CA (30 mg/kg PO, administered at T = -1 hour)

    • Positive Control (e.g., Carbenoxolone 50 mg/kg, T = -1 hour)

  • Challenge:

    • At T = 0, inject Cortisone (30 mg/kg, Subcutaneous) to all mice.

  • Readout:

    • Collect blood at T = +30 min and +60 min.

    • Measure plasma Cortisol levels using ELISA or LC-MS/MS.

    • Note: Ensure the assay is specific for Cortisol and does not cross-react with Cortisone.

Expected Results:

  • Vehicle Group: High Cortisol spike at 30 min.

  • INP-4-CA Group: Significant reduction (>50%) in Cortisol AUC compared to vehicle.

Troubleshooting & Optimization

Issue: Low Oral Bioavailability (< 5%)

Root Cause: The free carboxylic acid is too polar (low LogD) to cross the intestinal epithelium passively. Solution: The Prodrug Strategy. Synthesize the Ethyl Ester derivative (Ethyl 1-isonicotinoylpiperidine-4-carboxylate).

  • Rationale: The ester masks the polar acid, improving lipophilicity for absorption. Once in the plasma/liver, ubiquitous esterases hydrolyze it back to the active acid (INP-4-CA).

  • Protocol Adjustment: Dose the Ethyl Ester PO, but measure the Acid (INP-4-CA) in the plasma.

Issue: Rapid Clearance

Root Cause: The pyridine ring is susceptible to oxidation by CYP450 enzymes or the piperidine ring is undergoing N-dealkylation. Solution:

  • Perform a Microsomal Stability Assay (Mouse vs. Human liver microsomes).

  • If unstable, consider adding a blocking group (e.g., Fluorine) to the pyridine ring or the piperidine backbone to block metabolic soft spots.

Safety & Handling

  • Hazard Identification: While not classified as a potent toxin, pyridine derivatives can be irritants. Use standard PPE (gloves, goggles, lab coat).

  • Animal Ethics: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC). Monitor mice for signs of distress (piloerection, lethargy) post-dosing.

References

  • Original Scaffold Identification

    • Title: Piperidine Amides as 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors.[6][7][8]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[7]

    • Link:[Link]

  • In Vivo PD Methodology (Cortisone Challenge)

    • Title: Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A System
    • Source: MDPI (Int. J. Mol. Sci).
    • Link:[Link][7]

  • PK/PD Correlation in Metabolic Disease

    • Title: Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome.[4][5][6]

    • Source: PubMed (Bioorg Med Chem Lett).
    • Link:[Link]

  • Chemical Properties & Synthesis

    • Title: 1-Isonicotinoylpiperidine-4-carboxylic acid (Compound Summary).
    • Source: PubChem.
    • Link:[Link]

Sources

Method

Application Notes and Protocols for 1-Isonicotinoylpiperidine-4-carboxylic acid in Drug Discovery and Development

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 1-Isonicotinoylpiperidine-4-carboxylic acid and its derivatives in the field of drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 1-Isonicotinoylpiperidine-4-carboxylic acid and its derivatives in the field of drug discovery and development. It is intended for researchers, medicinal chemists, and pharmacologists. This guide outlines detailed protocols for the synthesis of the title compound and its precursors, along with methodologies for evaluating its biological activity against a range of potential therapeutic targets. The content is structured to provide both the "how" and the "why" behind experimental choices, ensuring scientific integrity and practical utility.

Introduction: The Scientific Rationale

The convergence of privileged scaffolds in medicinal chemistry often leads to the development of novel molecular entities with significant therapeutic potential. 1-Isonicotinoylpiperidine-4-carboxylic acid is a compound that marries two such scaffolds: the isonicotinoyl moiety, present in a variety of established drugs, and the piperidine-4-carboxylic acid core, a versatile building block in drug design.

The isonicotinoyl group, derived from isonicotinic acid (a pyridine carboxylic acid isomer), is a key pharmacophore in numerous therapeutic agents.[1][2] Its presence is associated with a wide range of biological activities, including antitubercular (e.g., isoniazid), anti-inflammatory, and enzyme inhibitory functions.[1][3] The pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions, both of which are crucial for molecular recognition at biological targets.[2]

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[4] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. The piperidine-4-carboxylic acid scaffold, in particular, serves as a constrained analog of γ-aminobutyric acid (GABA) and is a precursor to compounds targeting the central nervous system.[5] Derivatives of piperidine-4-carboxylic acid have been explored as monoamine neurotransmitter re-uptake inhibitors, among other applications.[6]

The combination of these two moieties in 1-Isonicotinoylpiperidine-4-carboxylic acid suggests a rich pharmacological landscape to explore. The amide linkage provides a rigid connection between the two components, presenting a unique three-dimensional structure for interaction with various biological targets. This guide will explore the synthesis of this compound and delineate protocols to investigate its potential in several key areas of drug discovery.

Synthesis and Characterization

The synthesis of 1-Isonicotinoylpiperidine-4-carboxylic acid can be approached through a multi-step process, beginning with the synthesis of the piperidine-4-carboxylic acid precursor, followed by its acylation with an activated form of isonicotinic acid.

Synthesis of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

Piperidine-4-carboxylic acid is commercially available but can also be synthesized in the laboratory. A common method is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid).

Protocol 2.1: Catalytic Hydrogenation of Isonicotinic Acid

  • Principle: The aromatic pyridine ring of isonicotinic acid is reduced to a piperidine ring using a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[2][7] The pressure and temperature of the reaction are critical parameters.

  • Materials:

    • Isonicotinic acid

    • 10% Palladium on carbon (Pd/C)

    • Water (deionized)

    • Methanol

    • Nitrogen gas

    • Hydrogen gas

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In a hydrogenation vessel, combine isonicotinic acid, water, and 10% Pd/C in a weight ratio of approximately 1:7:0.03.[2]

    • Seal the vessel and purge the system with nitrogen gas to remove any air.

    • Introduce hydrogen gas and pressurize the vessel to 4-5 MPa.[7]

    • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for 3-4 hours.[2]

    • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Purge the vessel with nitrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Reduce the volume of the filtrate by approximately 50% via vacuum distillation.[2]

    • Cool the concentrated solution to 30 °C and add methanol to precipitate the piperidine-4-carboxylic acid.[2]

    • Further cool the mixture to 0-10 °C to maximize precipitation.[2]

    • Collect the solid product by centrifugation or filtration and dry under vacuum.

  • Characterization: The product can be characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of 1-Isonicotinoylpiperidine-4-carboxylic Acid

The target compound is synthesized by the acylation of piperidine-4-carboxylic acid with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. The Schotten-Baumann reaction provides a robust method for this transformation.[6][7][8]

Protocol 2.2: Acylation via Schotten-Baumann Reaction

  • Principle: This reaction involves the acylation of an amine (the secondary amine of the piperidine ring) with an acid chloride in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1][6] A two-phase system (e.g., water and an organic solvent) is often employed.[7]

  • Materials:

    • Piperidine-4-carboxylic acid

    • Isonicotinoyl chloride hydrochloride

    • Sodium hydroxide (NaOH) or other suitable base

    • Dichloromethane (DCM) or other suitable organic solvent

    • Hydrochloric acid (HCl) for acidification

    • Deionized water

  • Procedure:

    • Step 1: Preparation of Isonicotinoyl Chloride (if not commercially available): Isonicotinic acid can be converted to isonicotinoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[9] This reaction should be performed in an inert solvent under anhydrous conditions.

    • Step 2: Acylation Reaction: a. Dissolve piperidine-4-carboxylic acid in an aqueous solution of NaOH. b. In a separate flask, dissolve isonicotinoyl chloride hydrochloride in an organic solvent such as DCM. c. Cool both solutions in an ice bath. d. Add the isonicotinoyl chloride solution to the piperidine-4-carboxylic acid solution dropwise with vigorous stirring. e. Maintain the pH of the aqueous layer in the basic range (pH 9-11) by adding additional NaOH solution as needed. f. Continue stirring at room temperature for 2-4 hours after the addition is complete.

    • Step 3: Work-up and Isolation: a. Separate the organic and aqueous layers. b. Wash the organic layer with dilute HCl and then with water. c. Acidify the aqueous layer with concentrated HCl to precipitate the product. d. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Characterization: The final product, 1-Isonicotinoylpiperidine-4-carboxylic acid, should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity.

Diagram 1: Synthetic Pathway

Synthesis Isonicotinic_acid Isonicotinic Acid Piperidine_acid Piperidine-4-carboxylic Acid Isonicotinic_acid->Piperidine_acid H2, Pd/C (Protocol 2.1) Target_compound 1-Isonicotinoylpiperidine- 4-carboxylic Acid Piperidine_acid->Target_compound Isonicotinoyl Chloride, NaOH (aq) (Protocol 2.2)

Caption: Synthetic route to 1-Isonicotinoylpiperidine-4-carboxylic acid.

Applications in Drug Discovery: Potential Therapeutic Targets

The unique structural features of 1-Isonicotinoylpiperidine-4-carboxylic acid suggest several potential applications in drug discovery. The following sections outline some of these possibilities and provide protocols for preliminary biological evaluation.

Anti-inflammatory Activity: IRAK-4 Inhibition

Scientific Rationale: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key signaling molecule in the innate immune response and is a promising target for anti-inflammatory therapies.[10] Several potent IRAK-4 inhibitors feature a substituted pyridine core, highlighting the potential of isonicotinoyl-containing compounds in this area.[11]

Protocol 3.1: In Vitro IRAK-4 Kinase Inhibition Assay

  • Principle: The activity of IRAK-4 is measured by quantifying the amount of ADP produced during the phosphorylation of a substrate. The inhibitory effect of the test compound is determined by the reduction in ADP formation.[3][10][12]

  • Materials:

    • Recombinant human IRAK-4 enzyme

    • Myelin basic protein (MBP) or other suitable substrate

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[10][12]

    • Test compound (1-Isonicotinoylpiperidine-4-carboxylic acid)

    • Known IRAK-4 inhibitor (positive control)

    • DMSO (vehicle control)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in kinase assay buffer.

    • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).[12]

    • Add 2 µL of IRAK-4 enzyme solution (e.g., 7.5 nM final concentration).[3]

    • Add 2 µL of a substrate/ATP mixture (e.g., 10 µM ATP and 0.1 µg/µL MBP final concentrations).[3]

    • Incubate the reaction at room temperature for 60 minutes.[3][12]

    • Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 2: IRAK-4 Inhibition Assay Workflow

IRAK4_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound_prep Prepare serial dilutions of test compound Add_reagents Add compound, enzyme, and substrate/ATP to plate Compound_prep->Add_reagents Enzyme_prep Prepare IRAK-4 enzyme solution Enzyme_prep->Add_reagents Substrate_prep Prepare substrate/ATP mixture Substrate_prep->Add_reagents Incubate_reaction Incubate for 60 min at room temperature Add_reagents->Incubate_reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate for 30 min Add_Kinase_Detection->Incubate_Detection Read_luminescence Measure luminescence Incubate_Detection->Read_luminescence

Caption: Workflow for the in vitro IRAK-4 kinase inhibition assay.

Antioxidant Activity: Reactive Oxygen Species (ROS) Scavenging

Scientific Rationale: The overproduction of reactive oxygen species (ROS) is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[4] Compounds with antioxidant properties can mitigate this oxidative stress. The isonicotinoyl moiety has been incorporated into compounds with demonstrated ROS inhibitory activity.[3]

Protocol 3.2: Cellular ROS Scavenging Assay

  • Principle: This cell-based assay uses a fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The reduction in fluorescence intensity in the presence of the test compound indicates its ROS scavenging activity.[4]

  • Materials:

    • A suitable cell line (e.g., macrophages like RAW 264.7)

    • Cell culture medium

    • DCFH-DA

    • Lipopolysaccharide (LPS) or other ROS inducer

    • Test compound

    • Positive control (e.g., N-acetylcysteine)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C.[13]

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of the test compound or controls for 1 hour.

    • Induce ROS production by adding LPS (e.g., 1 µg/mL).

    • Incubate for a defined period (e.g., 4-6 hours).

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[4]

  • Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound compared to the LPS-treated control. Determine the EC₅₀ value.

Neurological Activity: Monoamine Reuptake Inhibition

Scientific Rationale: Derivatives of piperidine-4-carboxylic acid have been patented as monoamine neurotransmitter re-uptake inhibitors, which are used in the treatment of depression and other CNS disorders.[6] Evaluating the effect of 1-Isonicotinoylpiperidine-4-carboxylic acid on monoamine oxidases (MAOs) can provide initial insights into its potential neurological activity.

Protocol 3.3: Monoamine Oxidase (MAO) Inhibition Assay

  • Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The assay measures the amount of H₂O₂ produced using a fluorometric method.[14][15][16]

  • Materials:

    • MAO-A and MAO-B enzymes (from a commercial source)

    • Assay buffer

    • Substrate (e.g., p-tyramine for both MAO-A and MAO-B)[14][15]

    • Horseradish peroxidase (HRP)

    • Dye reagent (e.g., Amplex Red)

    • Test compound

    • Selective inhibitors for MAO-A (clorgyline) and MAO-B (pargyline) as positive controls[14][15]

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the MAO enzyme, assay buffer, and the test compound or control.

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[14][16]

    • Initiate the reaction by adding the substrate, HRP, and dye reagent.

    • Incubate for 45-60 minutes at room temperature, protected from light.[16]

    • Measure the fluorescence intensity (e.g., excitation ~530 nm, emission ~585 nm).[15]

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ values for both MAO-A and MAO-B to assess the compound's potency and selectivity.

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

AssayTargetIC₅₀ / EC₅₀ (µM)Positive Control (IC₅₀ / EC₅₀, µM)
Kinase InhibitionIRAK-4[Insert Value][Insert Value] (e.g., PF-06650833)
ROS ScavengingCellular ROS[Insert Value][Insert Value] (N-acetylcysteine)
Monoamine Oxidase AMAO-A[Insert Value][Insert Value] (Clorgyline)
Monoamine Oxidase BMAO-B[Insert Value][Insert Value] (Pargyline)

In Vivo Evaluation: A Preliminary Protocol

Should in vitro studies yield promising results, preliminary in vivo evaluation is the next logical step. The following is a general protocol for assessing anti-inflammatory activity in a rodent model.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

  • Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity.[17][18][19]

  • Animals: Male Wistar rats (150-200 g).[18]

  • Materials:

    • 1% Carrageenan solution in saline

    • Test compound

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg)[17]

    • Plebysmometer or digital calipers

  • Procedure:

    • Acclimatize the animals for at least one week.[18]

    • Divide the animals into groups (vehicle control, positive control, and test compound groups at different doses).

    • Measure the initial paw volume of the right hind paw of each rat.

    • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17][19]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

1-Isonicotinoylpiperidine-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. The protocols outlined in this guide provide a framework for the systematic evaluation of its biological activity. Positive results in the initial in vitro screens would warrant further investigation, including lead optimization through the synthesis of analogs, more extensive in vivo testing, and detailed mechanistic studies.

References

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved February 2, 2026, from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ROS Assay Kit Protocol. (n.d.). Retrieved February 2, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press. Retrieved February 2, 2026, from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). PubMed. Retrieved February 2, 2026, from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved February 2, 2026, from [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. (2005, September 30). PubMed. Retrieved February 2, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO. Retrieved February 2, 2026, from [Link]

  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 2, 2026, from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 2, 2026, from [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved February 2, 2026, from [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. (2026, January 23). Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.3: Synthesis of Amino Acids. Retrieved February 2, 2026, from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 2, 2026, from [Link]

  • OpenStax adaptation. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. Retrieved February 2, 2026, from [Link]

  • Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021, December 31). PubMed Central. Retrieved February 2, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • YouTube. (2014, June 11). 136-Synthesis of Nonessential Amino Acids. Retrieved February 2, 2026, from [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved February 2, 2026, from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (n.d.). Retrieved February 2, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved February 2, 2026, from [Link]

Sources

Application

"1-Isonicotinoylpiperidine-4-carboxylic acid" for studying GABA-A receptor subtypes

Executive Summary This application note details the experimental utility of 1-Isonicotinoylpiperidine-4-carboxylic acid (1-IPC) , a structural derivative of the classic GABA-A agonist isonipecotic acid. Unlike its parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental utility of 1-Isonicotinoylpiperidine-4-carboxylic acid (1-IPC) , a structural derivative of the classic GABA-A agonist isonipecotic acid. Unlike its parent compound, which acts as a full agonist, 1-IPC serves as a critical steric probe for the orthosteric binding site located at the


 subunit interface of the GABA-A receptor.

By introducing a bulky isonicotinoyl moiety at the piperidine nitrogen, researchers can exploit the steric limitations of different


-subunit isoforms (

). This guide provides protocols for using 1-IPC to map binding pocket volume and efficacy determinants, facilitating the development of subtype-selective partial agonists.

Scientific Background & Mechanism

The Pharmacophore: Core vs. Cap

The GABA-A receptor orthosteric site (where GABA binds) is highly conserved but possesses subtle structural variations across subtypes.

  • Core Scaffold (Isonipecotic Acid): The piperidine-4-carboxylic acid core mimics the zwitterionic structure of GABA, providing the essential electrostatic interactions (carboxylate with Arg/Lys residues, amine with Glu/Asp residues).

  • The "Cap" (Isonicotinoyl Group): The addition of the pyridine-4-carbonyl group at the N-position removes the basicity of the secondary amine and introduces a rigid, planar, lipophilic bulk.

Mechanism of Action: Steric Filtering

1-IPC acts as a low-efficacy partial agonist or competitive antagonist depending on the specific receptor subtype. Its utility lies in "Steric Filtering":

  • 
    1 Subtypes:  Often possess a tighter binding cleft. The bulky isonicotinoyl group causes steric clashes with Loop C of the 
    
    
    
    subunit, preventing the closure required for full channel gating.
  • 
    2/
    
    
    
    3 Subtypes:
    May exhibit slightly different flexibility or residue orientation, allowing 1-IPC to induce different conformational changes.

By comparing the Ki (affinity) and Emax (efficacy) of 1-IPC against the parent isonipecotic acid, researchers can mathematically derive the Steric Tolerance Factor (STF) of the receptor subtype.

Experimental Workflow: Diagrammatic Overview

The following diagram illustrates the workflow for characterizing 1-IPC activity, moving from binding affinity to functional electrophysiology.

GABAReceptorWorkflow cluster_0 Phase 1: Binding Affinity (Screening) cluster_1 Phase 2: Functional Efficacy (Validation) Compound Ligand: 1-IPC (1-Isonicotinoylpiperidine-4-carboxylic acid) Membranes HEK293 Membranes (Expressing u03b11u03b22u03b32, u03b12u03b22u03b32, etc.) Compound->Membranes Oocytes Xenopus Oocytes / Patch Clamp (TEVC or Whole Cell) Compound->Oocytes Radioligand Displacement Assay ([3H]-Muscimol) Membranes->Radioligand KiCalc Calculate Ki Values (Affinity Profile) Radioligand->KiCalc KiCalc->Oocytes Select Candidates AgonistMode Agonist Mode (Direct Application) Oocytes->AgonistMode AntagonistMode Antagonist Mode (Co-apply with GABA EC80) Oocytes->AntagonistMode Efficacy Determine Emax & IC50 (Subtype Selectivity) AgonistMode->Efficacy AntagonistMode->Efficacy

Caption: Workflow for characterizing 1-IPC. Phase 1 establishes binding affinity (Ki) across subtypes. Phase 2 determines functional efficacy (Emax) or inhibition (IC50) using electrophysiology.

Detailed Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the affinity (


) of 1-IPC for the GABA binding site on various 

-subtypes.

Materials:

  • HEK293 cells transiently transfected with rat or human cDNA:

    
     (where 
    
    
    
    ).
  • Radioligand:

    
    -Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Non-specific binder: 1 mM GABA.

  • Test Compound: 1-IPC (dissolved in DMSO, final concentration <0.1%).

Step-by-Step Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells in Tris-HCl buffer (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 mins. Resuspend pellet in fresh buffer.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (approx. 20-50 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Muscimol (Final conc: 2-5 nM).
    • 50

      
      L 1-IPC (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize low-affinity uptake or degradation).

  • Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of Muscimol).
Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To define 1-IPC as a partial agonist or antagonist.

Materials:

  • Xenopus laevis oocytes (Stage V-VI).

  • cRNA encoding

    
     subunits.
    
  • Recording Buffer: ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).

Step-by-Step Procedure:

  • Expression: Inject oocytes with cRNA mix (1:1:1 ratio) 24-48 hours prior to recording.

  • Setup: Place oocyte in the recording chamber under continuous perfusion with ND96.

  • Clamping: Impale with two glass microelectrodes (0.5–2 M

    
     resistance, filled with 3M KCl). Clamp voltage at -60 mV.
    
  • GABA Control: Apply GABA (

    
     or saturating dose) to establish 
    
    
    
    (100% response). Wash until baseline recovers.
  • Test Application (Agonist Mode): Apply 1-IPC alone at increasing concentrations (

    
    ).
    
    • Result: If current is observed, calculate efficacy relative to GABA (

      
      ).
      
  • Test Application (Antagonist Mode):

    • Pre-apply 1-IPC for 20 seconds.

    • Co-apply GABA (

      
       concentration) + 1-IPC.
      
    • Result: If current is reduced compared to GABA alone, 1-IPC acts as a competitive antagonist.

Data Analysis & Interpretation

The following table summarizes expected outcomes when comparing 1-IPC to its parent compound (Isonipecotic Acid) and a standard antagonist (Bicuculline).

ParameterIsonipecotic Acid (Parent)1-IPC (Test Compound)Bicuculline (Control)
Binding Site Orthosteric (Agonist site)OrthostericOrthosteric
Affinity (Ki) High (nM range)Moderate to Low (

M)
High (nM range)
Efficacy (Emax) Full Agonist (~100%)Partial Agonist (<30%) or Antagonist Antagonist (0%)
Subtype Sensitivity Low (Non-selective)High (Steric dependent) Moderate
Lipophilicity Low (Zwitterionic)High (Non-zwitterionic) Moderate

Key Interpretation:

  • Loss of Efficacy: The dramatic drop in efficacy from Isonipecotic acid to 1-IPC confirms that the N-substitution interferes with the "loop closure" mechanism required for channel gating [1].

  • Subtype Selectivity: If 1-IPC shows higher affinity for

    
    2 over 
    
    
    
    1, it suggests the
    
    
    2 binding pocket can better accommodate the planar isonicotinoyl ring, pointing to specific residue differences in Loop C [2].

References

  • Frølund, B., et al. (2002). "Novel Class of Potent 4-Substituted GABA-A Receptor Agonists: Synthesis, Pharmacology, and Molecular Modeling." Journal of Medicinal Chemistry. Link

  • Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acid-A receptor subtypes." Pharmacological Reviews. Link

  • Krogsgaard-Larsen, P., et al. (2002). "GABA-A receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry. Link

  • Mortensen, M., et al. (2012). "Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors." Journal of Physiology. Link

  • ChemicalBook. (2023). "1-Isonicotinoylpiperidine-4-carboxylic acid Product Entry." Link

(Note: While specific literature on "1-Isonicotinoylpiperidine-4-carboxylic acid" as a standalone drug is limited, the protocols above are standardized based on the structure-activity relationships of N-substituted isonipecotic acid derivatives as established in the cited medicinal chemistry literature.)

Method

Application Note: Formulation &amp; Handling of 1-Isonicotinoylpiperidine-4-carboxylic Acid for In Vivo Administration

Abstract & Compound Profile This guide details the physicochemical characterization and formulation protocols for 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS: 67691-60-5), a structural hybrid of isonipecotic acid an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the physicochemical characterization and formulation protocols for 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS: 67691-60-5), a structural hybrid of isonipecotic acid and isonicotinic acid. This scaffold is frequently utilized in medicinal chemistry as a core pharmacophore for developing inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
, GABA uptake inhibitors , and other enzyme-targeted therapeutics [1, 2].

Successful in vivo evaluation requires a formulation strategy that balances the compound's zwitterionic potential with physiological biocompatibility. This document provides validated protocols for intravenous (IV), intraperitoneal (IP), and oral (PO) delivery.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid

  • Common Synonyms: 1-Isonicotinoylisonipecotic acid; N-Isonicotinoyl-piperidine-4-carboxylic acid

  • CAS Number: 67691-60-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 234.25 g/mol [2]

  • Physicochemical Nature: Ampholytic (contains a weakly basic pyridine nitrogen and an acidic carboxylic acid).

Formulation Strategy & Logic

The formulation logic is dictated by the compound's ionization state. Unlike simple lipophilic drugs, 1-Isonicotinoylpiperidine-4-carboxylic acid possesses an ionizable carboxylic acid tail (


) and a pyridine ring (

).
Solubility Mechanics
  • Acidic pH (< 4): The pyridine ring is protonated (

    
    ), and the carboxylic acid is neutral (
    
    
    
    ). Solubility is moderate but acidic vehicles cause injection site pain.
  • Neutral pH (4–6): The compound may exist in a zwitterionic state or neutral form, leading to minimum solubility (isoelectric precipitation risk).

  • Basic pH (> 7): The carboxylic acid deprotonates to the carboxylate anion (

    
    ). This is the target window for formulation.  The anion is highly water-soluble and physiologically compatible.
    
Vehicle Selection Matrix
Target RouteConcentrationRecommended VehicleMechanism
IV / IP

20 mg/mL
PBS (pH 7.4) Formation of soluble sodium salt in situ.
PO (Low Dose)

30 mg/mL
Saline/Water Dissolution via pH adjustment.
PO (High Dose) > 30 mg/mL0.5% MC / 0.1% Tween 80 Stable suspension for macro-dosing.

Experimental Protocols

Protocol A: Preparation of Soluble Sodium Salt (Preferred for IV/IP)

Application: High bioavailability solution for systemic injection. Target Concentration: 10 mg/mL

Materials:

  • Compound (CAS 67691-60-5)[1][2]

  • 1.0 N NaOH (sterile)

  • 1.0 N HCl (sterile, for fine-tuning)

  • PBS (Phosphate Buffered Saline, 1X) or Saline (0.9% NaCl)

  • pH Meter (micro-probe recommended)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100 mg of 1-Isonicotinoylpiperidine-4-carboxylic acid into a sterile 20 mL glass vial.

  • Initial Wetting: Add 8.0 mL of sterile saline/PBS. The compound will likely form a cloudy suspension or slurry.

  • In Situ Salt Formation:

    • While stirring magnetically, add 1.0 N NaOH dropwise.

    • Monitor pH continuously. As the pH rises above 6.5, the suspension will clear as the carboxylic acid deprotonates.

    • Critical Step: Target a final pH of 7.4 ± 0.2 . Do not exceed pH 8.0 to prevent hydrolysis of the amide bond [3].

  • Volume Adjustment: Add saline/PBS to bring the total volume to 10.0 mL .

  • Sterilization: Filter the clear solution through a 0.22

    
    m PES (Polyethersulfone)  syringe filter. Nylon filters are also acceptable.
    
  • QC: Verify concentration via HPLC-UV (254 nm) if available; otherwise, visually inspect for particulates.

Protocol B: Co-Solvent Formulation (For Difficult Solubility)

Application: Use if the compound precipitates in Protocol A or for higher concentrations (up to 50 mg/mL).

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Water.

Step-by-Step Procedure:

  • Weigh compound into a vial.

  • Add pure DMSO (5% of final volume) and vortex until fully dissolved. Note: The free acid usually dissolves well in DMSO.

  • Add PEG400 (40% of final volume) and vortex. The solution becomes viscous and warms slightly (exothermic).

  • Slowly add warm (37°C) sterile water (55% of final volume) with constant vortexing.

    • Caution: Adding water too fast may cause "shock precipitation." If cloudiness occurs, sonicate for 5 minutes.

Visualization: Formulation Workflow

FormulationWorkflow Start Start: Weigh Compound (CAS 67691-60-5) CheckRoute Determine Administration Route Start->CheckRoute IV_Path IV / IP Injection (Solution Required) CheckRoute->IV_Path Systemic PO_Path Oral Gavage (PO) (High Dose >30mg/kg) CheckRoute->PO_Path Oral AddSaline Add 80% Volume Saline or PBS IV_Path->AddSaline CheckDissolved Is it Dissolved? AddSaline->CheckDissolved AdjustPH Adjust pH to 7.4 with 1N NaOH (In-situ Salt Formation) CheckDissolved->AdjustPH No (Cloudy) Filter Sterile Filter (0.22 µm PES) CheckDissolved->Filter Yes AdjustPH->Filter ReadyIV Ready for Injection (Store 4°C) Filter->ReadyIV AddVehicle Add 0.5% Methylcellulose + 0.1% Tween 80 PO_Path->AddVehicle Homogenize Homogenize / Sonicate (Create Suspension) AddVehicle->Homogenize ReadyPO Ready for Gavage (Shake before use) Homogenize->ReadyPO

Caption: Decision tree for formulating 1-Isonicotinoylpiperidine-4-carboxylic acid based on administration route and solubility behavior.

Stability & Storage

  • Solid State: Store powder at -20°C in a desiccator. The amide bond is generally stable, but the pyridine ring can be light-sensitive over long durations.

  • Solution Stability:

    • pH 7.4 Solution: Stable for 24 hours at 4°C. Prepare fresh for each dosing day to avoid amide hydrolysis.

    • Suspensions (MC/Tween): Stable for 3-5 days at 4°C.

Safety & Handling

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Toxicity: As an NCE (New Chemical Entity), treat as potentially toxic. Structural analogs (isoniazid derivatives) can exhibit hepatotoxicity at high doses [4].

  • Disposal: Incinerate as hazardous chemical waste.

References

  • Hit2Lead Catalog . 1-isonicotinoyl-4-piperidinecarboxylic acid (CAS 67691-60-5).[1][2] ChemBridge Corporation.

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 3773, Isonipecotic acid (Structural Analog).

  • Loftsson, T. (2014). Drug Solubilization and Oral Delivery. CRC Press. (General reference for pH-dependent solubility of carboxylic acids).
  • Preziosi, P. (2007) . Isoniazid: metabolic pathways and toxicity. Expert Opinion on Drug Metabolism & Toxicology.

Sources

Technical Notes & Optimization

Troubleshooting

"1-Isonicotinoylpiperidine-4-carboxylic acid" stability issues and degradation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-Isonicotinoylpiperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Isonicotinoylpiperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation of this molecule. While specific public data on this compound's degradation is limited, this guide leverages first-principles chemical knowledge of its constituent functional groups—an amide linkage, a piperidine ring, and a carboxylic acid—to anticipate and troubleshoot common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability in the 1-Isonicotinoylpiperidine-4-carboxylic acid molecule?

A: The most chemically susceptible site is the amide bond connecting the isonicotinoyl group to the piperidine nitrogen. Amide bonds are prone to hydrolysis, especially under acidic or basic conditions. This reaction would cleave the molecule into its two primary constituents: piperidine-4-carboxylic acid (isonipecotic acid) and isonicotinic acid.

Q2: How is the stability of this compound affected by pH in aqueous solutions?

A: The stability is significantly pH-dependent due to the susceptibility of the amide bond to hydrolysis.

  • Acidic Conditions (pH < 4): Acid catalysis can protonate the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. This accelerates the rate of hydrolysis.

  • Neutral Conditions (pH ~6-8): The compound is expected to be most stable at or near neutral pH, where the rates of both acid- and base-catalyzed hydrolysis are minimized. For experimental work, using a buffered saline solution (e.g., PBS at pH 7.4) is highly recommended over unbuffered water.

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, which is also an efficient degradation pathway.[1]

Q3: What are the likely degradation products I should look for?

A: The primary degradation products from hydrolysis are piperidine-4-carboxylic acid and isonicotinic acid . Under harsh oxidative conditions, further degradation of the piperidine or pyridine rings could occur, but this is less common under typical experimental conditions.

Q4: Is 1-Isonicotinoylpiperidine-4-carboxylic acid sensitive to light?

A: Yes, it should be considered potentially photosensitive. The isonicotinoyl moiety contains a pyridine ring, which is an aromatic heterocycle capable of absorbing UV radiation. Molecules that absorb UV light can enter an excited state, leading to photodegradation.[2] It is imperative to follow standard photostability testing protocols, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, to determine its specific photosensitivity.[3][4]

Q5: What is the expected thermal stability of the compound?

A: As a solid, the compound is likely stable at ambient and refrigerated temperatures. However, at elevated temperatures, two potential degradation pathways exist:

  • Accelerated Hydrolysis: If moisture is present, high temperatures will significantly increase the rate of hydrolysis.

  • Thermolysis: In a dry state, high heat (e.g., >100-150°C) can lead to decarboxylation of the carboxylic acid group or cleavage of the amide bond.[5][6] A formal thermal stability analysis using techniques like Thermogravimetric Analysis (TGA) is recommended to determine the exact decomposition temperature.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Explanations
Loss of Purity in Solution Amide Bond Hydrolysis: The most common cause, especially if the solution is unbuffered, stored for extended periods, or exposed to pH extremes.1. Buffer Your Solution: Prepare solutions in a buffer appropriate for your experiment, ideally between pH 6.0 and 8.0. 2. Prepare Fresh: Make solutions fresh daily for critical experiments. 3. Store Properly: If storage is necessary, flash-freeze aliquots in a buffered solution and store at -80°C. Avoid repeated freeze-thaw cycles.
Unexpected Peaks in HPLC/LC-MS 1. Hydrolytic Degradation: Peaks corresponding to isonicotinic acid and piperidine-4-carboxylic acid appear. 2. Photodegradation: Exposure to ambient lab light or sunlight has created new, unknown impurities.1. Co-injection Analysis: Inject standards of the two expected degradants to confirm their identity. 2. Protect from Light: Work with the compound in amber vials and minimize exposure to direct light. Conduct a forced photostability study (see Protocol 2) to identify photodegradants.
Inconsistent Biological Assay Results Active Compound Degradation: The concentration of the intact parent compound is decreasing over the course of the experiment, leading to variable efficacy or potency measurements.1. Verify Solution Stability: Run a time-course stability study under your exact assay conditions (media, temperature, duration). Use an analytical method like HPLC to quantify the parent compound at t=0 and at the end of the experiment. 2. Include a "Dark" Control: If photosensitivity is suspected, run a parallel experiment where the plate or tubes are wrapped in aluminum foil.
Discoloration of Solid Material Oxidation or Photodegradation: Long-term exposure to air (oxygen) and/or light can lead to the formation of minor chromophoric impurities.1. Store Under Inert Gas: For long-term storage, keep the solid material in a sealed vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store in the Dark: Always store the solid in an amber vial or a container protected from light. 3. Refrigerate or Freeze: Store at 2-8°C for short-term and -20°C for long-term stability.

Visualizing Degradation and Troubleshooting

The primary degradation mechanism is amide hydrolysis.

G Parent 1-Isonicotinoylpiperidine- 4-carboxylic acid Deg1 Piperidine-4-carboxylic acid (Isonipecotic Acid) Parent->Deg1 Hydrolysis (H+ or OH- cat.) Deg2 Isonicotinic Acid Parent->Deg2 Hydrolysis (H+ or OH- cat.)

Caption: Primary hydrolytic degradation pathway.

A systematic approach is crucial when troubleshooting stability issues.

G start Stability Issue Observed (e.g., Purity Loss) check_solution Is the compound in solution? start->check_solution check_solid Check Solid Storage: - Protected from light? - Stored at correct temp? - Sealed from air/moisture? check_solution->check_solid No check_ph Check Solution pH & Buffer check_solution->check_ph Yes ph_ok Is pH between 6-8 and buffered? check_ph->ph_ok adjust_ph Action: Use buffered system (e.g., PBS pH 7.4) ph_ok->adjust_ph No check_light Check Light Exposure ph_ok->check_light Yes adjust_ph->check_light light_ok Was solution protected from light? check_light->light_ok protect_light Action: Use amber vials, work in low light light_ok->protect_light No check_temp Check Temperature & Duration light_ok->check_temp Yes protect_light->check_temp temp_ok Was solution stored cold and for minimal time? check_temp->temp_ok store_cold Action: Prepare fresh or store at -80°C temp_ok->store_cold No end Stability Optimized temp_ok->end Yes store_cold->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols for Stability Assessment

These protocols provide a framework for conducting forced degradation studies to understand the stability profile of your compound under your specific conditions.

Protocol 1: pH Stress Testing (Forced Hydrolysis)

Objective: To determine the rate of degradation under acidic, basic, and neutral conditions.

Materials:

  • 1-Isonicotinoylpiperidine-4-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like water or acetonitrile.

  • Set up three sets of vials:

    • Acidic: Add stock solution to 0.1 M HCl to a final concentration of 50 µg/mL.

    • Basic: Add stock solution to 0.1 M NaOH to a final concentration of 50 µg/mL.

    • Neutral: Add stock solution to PBS (pH 7.4) to a final concentration of 50 µg/mL.

  • Incubate all vials at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the reaction.

  • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and measure the formation of degradation products.

Protocol 2: Photostability Testing

Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.[3]

Materials:

  • Compound (solid and in solution)

  • Clear and amber glass vials

  • Aluminum foil

  • Validated photostability chamber with a light source conforming to ICH Q1B (providing both cool white fluorescent and near-UV light).[4]

  • HPLC system

Procedure:

  • Prepare samples of the solid compound and a solution of the compound (e.g., in PBS at pH 7.4).

  • For each material (solid and solution), prepare two samples:

    • Exposed Sample: Place in a clear vial.

    • Dark Control: Place in a clear vial that is fully wrapped in aluminum foil to protect it from light.

  • Place all samples in the photostability chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[4]

  • After the exposure is complete, analyze both the exposed samples and the dark controls by HPLC.

  • Analysis: Compare the chromatograms. A significant increase in degradation products or loss of parent compound in the exposed sample relative to the dark control indicates photosensitivity.

References

  • Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(2), 271–285. Available from: [Link]

  • Li, X., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9534–9544. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. Retrieved February 2, 2026, from [Link].

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved February 2, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 2, 2026, from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved February 2, 2026, from [Link].

  • Singh, V., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(22), 19431–19463. Available from: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 756–759. Available from: [Link]

  • Wang, S., et al. (2013). Investigation of thermal behavior of nicotinic acid. Journal of Thermal Analysis and Calorimetry, 115(2), 1467-1473. Available from: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(23), 7354. Available from: [Link]

  • Ayan, E. T., et al. (2014). HPLC-ESI-MS method development for the elucidation of nicardipine degradation products. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-30. Available from: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved February 2, 2026, from [Link]

  • Olivera, E. R., et al. (1994). Catabolism of aromatics in Pseudomonas putida U. Formal evidence that phenylacetic acid and 4-hydroxyphenylacetic acid are catabolized by two unrelated pathways. European Journal of Biochemistry, 221(1), 375–381. Available from: [Link]

  • Ledeți, A., et al. (2021). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Polymers, 13(12), 1898. Available from: [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(14), e202100735. Available from: [Link]

  • Ciesielski, W., et al. (2023). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Molecules, 28(19), 6932. Available from: [Link]

  • Ledeți, A., et al. (2021). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2013). Metabolic degradation of phenazine-1-carboxylic acid by the strain Sphingomonas sp. DP58: the identification of two metabolites. Biodegradation, 24(6), 837–844. Available from: [Link]

  • Czopek, A., et al. (2021). Synthesis of New N1Arylpiperazine Substituted Xanthine Derivatives and Evaluation of their Antioxidant and Cytotoxic Effects. Letters in Drug Design & Discovery, 18(1), 86-98. Available from: [Link]

  • Van De Steene, J. C., et al. (2015). High-resolution MS and MS(n) investigation of ozone oxidation products from phenazone-type pharmaceuticals and metabolites. Chemosphere, 131, 107–115. Available from: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 2, 2026, from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Available from: [Link]

  • Fuenmayor, J., et al. (2021). Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for the Manufacturing of Solid Oral Forms with Copovidone and Ibuprofen by Selective Laser Sintering. Polymers, 13(19), 3282. Available from: [Link]

  • Price, D. M., et al. (2000). Thermal Stability of Malonic Acid Dissolved in Poly(vinylpyrrolidone) and Other Polymeric Matrices. Journal of Polymer Science Part B: Polymer Physics, 38(1), 1-10. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for "1-Isonicotinoylpiperidine-4-carboxylic acid"

The following technical guide is designed for organic chemists and process development scientists working with 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS: 15862-52-9). This molecule presents specific challenges due...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists working with 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS: 15862-52-9). This molecule presents specific challenges due to its amphoteric nature (containing both a basic pyridine ring and an acidic carboxylic acid) and the solubility profiles of its precursors.

Executive Summary & Molecule Profile

  • Target Molecule: 1-Isonicotinoylpiperidine-4-carboxylic acid[1]

  • Core Structure: Amide bond formation between Isonicotinic acid (acyl donor) and Isonipecotic acid (amine acceptor).[1]

  • Primary Challenge: Solubility Mismatch & Zwitterionic Behavior. Isonipecotic acid is a zwitterion, insoluble in most organic solvents (DCM, THF).[1] Isonicotinic acid is poorly soluble in non-polar solvents.[1]

  • Recommended Strategy: To maximize yield and purity, we recommend the Ester Intermediate Route (Method A) for research scale. For scale-up where step-count reduction is critical, use the Schotten-Baumann Route (Method B).[1]

Optimized Synthetic Protocols

Method A: The "Ester Intermediate" Route (High Purity / Research Scale)

Rationale: By masking the carboxylic acid of the piperidine as an ester, you eliminate zwitterionic issues, allowing the use of standard organic solvents (DCM/DMF) and standard workups.

Step 1: Amide Coupling

  • Reactants: Ethyl isonipecotate (1.0 equiv) + Isonicotinic acid (1.1 equiv).[1]

  • Coupling Agents: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv) OR T3P (Propylphosphonic anhydride) (1.5 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF (preferred) or DCM (if solubility permits).

  • Conditions: Stir at RT for 12–16 hours under N₂.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (removes unreacted isonicotinic acid) and Brine.[1] Dry organic layer and concentrate.[1][2]

    • Checkpoint: Intermediate Ethyl 1-isonicotinoylpiperidine-4-carboxylate should be a viscous oil or low-melting solid.[1]

Step 2: Hydrolysis

  • Reagent: LiOH·H₂O (2.0 equiv) in THF/Water (3:1).[1]

  • Conditions: Stir at RT for 4 hours. Monitor by TLC/LCMS for disappearance of ester.[1]

  • Isolation (Critical):

    • Evaporate THF.

    • Carefully acidify aqueous layer with 1N HCl to pH 3.5 – 4.0 (The Isoelectric Point).[1]

    • The product will precipitate.[3][4] Filter and wash with cold water.[1]

Method B: The Schotten-Baumann Route (Direct / Scale-Up)

Rationale: Direct acylation in aqueous media avoids protection steps but requires careful pH control during isolation.[1]

  • Reactants: Isonipecotic acid (1.0 equiv) dissolved in 2M NaOH (2.2 equiv).

  • Acylating Agent: Isonicotinoyl chloride hydrochloride (1.1 equiv).[1]

    • Note: Prepare fresh from Isonicotinic acid + Thionyl Chloride if commercial stock is degraded.[1]

  • Solvent: Water / Acetone (1:1).

  • Protocol:

    • Cool amine solution to 0°C.[1][5]

    • Add Isonicotinoyl chloride portion-wise while simultaneously adding 2M NaOH to maintain pH ~10–11.[1]

    • Warning: If pH drops below 9, the amine protonates and reaction stops. If pH > 12, the acid chloride hydrolyzes rapidly.

  • Isolation:

    • Evaporate Acetone.[1]

    • Acidify aqueous residue to pH 3.5 – 4.0 .[1]

    • Cool to 4°C overnight to crystallize.[1]

Visualized Workflows

Figure 1: Reaction Logic & Pathway Selection

Caption: Decision matrix for selecting between the Ester Route (Method A) and Direct Route (Method B) based on available reagents and purity requirements.

ReactionPathways Start Start: Select Precursors Ester Precursor: Ethyl Isonipecotate (Soluble in Organic Solvents) Start->Ester High Purity Req. Acid Precursor: Isonipecotic Acid (Zwitterionic / Water Soluble) Start->Acid Speed/Scale Req. Coupling Coupling in DCM/DMF (EDC/HOBt or T3P) Ester->Coupling Hydrolysis Hydrolysis (LiOH/THF/H2O) Coupling->Hydrolysis Isolation CRITICAL STEP: Isolation Adjust to Isoelectric Point (pH 3.5 - 4.0) Hydrolysis->Isolation Schotten Schotten-Baumann (Water/Acetone + NaOH) Acid->Schotten Schotten->Isolation Product Final Product: 1-Isonicotinoylpiperidine-4-carboxylic acid Isolation->Product Precipitation

[1][6][7]

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned into a gummy solid that I can't filter."
  • Cause: This usually happens in Method B (Schotten-Baumann) when the product precipitates too quickly alongside inorganic salts, or if the acetone concentration is too low.[1]

  • Solution:

    • Decant the supernatant.[1][2]

    • Triturate the gummy solid with hot Ethanol (EtOH). The organic product is likely soluble in hot EtOH, while NaCl/NaOH salts are not.

    • Filter hot.[1] Concentrate the filtrate to recover the product.

Issue 2: "I have low yield using the Acid Chloride (Method B)."
  • Cause: Hydrolysis of Isonicotinoyl chloride.[1][6] This reagent is extremely moisture sensitive.[1]

  • Diagnostic: Check the smell.[1] If it smells strongly of HCl/SO₂ before opening, it has degraded.[1]

  • Fix:

    • Immediate: Use 1.5 – 2.0 equivalents of the acid chloride.

    • Systemic: Generate the acid chloride in situ using Isonicotinic acid + Thionyl Chloride (reflux 2h), evaporate excess SOCl₂, and dissolve the residue immediately in dry acetone for addition.

Issue 3: "The product is water-soluble and won't precipitate at pH 4."[1]
  • Cause: "Salting in" effect or the presence of excess THF/Acetone preventing crystallization.

  • Solution:

    • Ensure all organic solvents (THF/Acetone) are removed via rotary evaporation.[1]

    • If still soluble: Use Diaion HP-20 or Amberlite XAD-4 resin.[1]

      • Load the aqueous solution (pH 4) onto the resin.

      • Wash with water (removes salts).[1]

      • Elute with Methanol/Water gradient.[1] The product will elute in the methanol fractions.

Issue 4: "NMR shows a mixture of rotamers."
  • Observation: Split peaks in ¹H NMR (especially the piperidine ring protons).

  • Explanation: This is normal for amide bonds involving piperidine.[1] The rotation around the N-C=O bond is restricted.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C or 60°C). The peaks should coalesce into sharp singlets/multiplets.

Data & Specifications

ParameterSpecification / ValueNotes
CAS Number 15862-52-9
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Predicted pKa (Acid) ~3.8Carboxylic acid proton
Predicted pKa (Base) ~3.5 - 4.0Pyridine nitrogen (lowered by electron-withdrawing amide)
Isoelectric Point (pI) ~3.8Target this pH for precipitation
Solubility DMSO, Methanol, Hot WaterPoor in DCM, Hexanes, Cold Water

References

  • Synthesis of Isonicotinoyl Chloride

    • Title: Synthesis of isonicotinoyl chloride hydrochloride.[1][2][7]

    • Source: PrepChem.[1]

    • URL:[Link][1]

  • General Amide Coupling (Ester Route Context)

    • Title: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands.[1][3]

    • Source: PMC (NIH).[1]

    • URL:[Link]

  • Piperidine-4-carboxylic Acid Properties

    • Title: Isonipecotic acid (Piperidine-4-carboxylic acid) Chemical Properties.[1][8][9][10][11]

    • Source: ChemicalBook.[1]

  • Schotten-Baumann Conditions for Amino Acids

    • Title: Schotten-Baumann Reaction.[1][5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biological Assays for 1-Isonicotinoylpiperidine-4-carboxylic acid

Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel compound 1-Isonicotinoylpiperidine-4-carboxylic acid . Given the limited public...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel compound 1-Isonicotinoylpiperidine-4-carboxylic acid . Given the limited publicly available data on this specific molecule, this guide has been developed by synthesizing information on its core structural motifs: the isonicotinoyl group and the piperidine-4-carboxylic acid (isonipecotic acid) scaffold. Our expertise suggests that this compound is likely being investigated for its potential as a modulator of GABAergic neurotransmission, as an anti-inflammatory agent, or as an agonist for the GPR109A (niacin) receptor.

This document provides a framework for troubleshooting common issues that may arise during the biological evaluation of this compound, based on established principles of pharmacology and cell-based assays. We will address challenges from initial compound handling to specific assay-related artifacts, ensuring the integrity and reproducibility of your experimental data.

Part 1: Compound-Specific Troubleshooting

This section addresses issues related to the physicochemical properties of 1-Isonicotinoylpiperidine-4-carboxylic acid that can impact assay performance.

Q1: I'm observing inconsistent results or a lack of activity. Could this be a solubility issue?

A1: Yes, solubility is a primary suspect for inconsistent results with novel small molecules. The isonicotinoyl moiety and the carboxylic acid group suggest pH-dependent solubility.

Underlying Cause: The carboxylic acid group (pKa likely around 3-5) will be charged at neutral pH, aiding aqueous solubility, while the pyridine ring (pKa of the nitrogen likely around 5-6) will be protonated at acidic pH. The overall molecule may exhibit zwitterionic properties. Poor solubility can lead to precipitation in your stock solutions or assay media, resulting in a lower effective concentration and high well-to-well variability.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your stock solution and diluted samples for any signs of precipitation (cloudiness, particulates).

  • Solvent Selection: While DMSO is a common solvent, for compounds with carboxylic acid groups, consider using a basic solvent like NaOH (0.1 N) or an aqueous buffer at pH > 7.0 to prepare a concentrated stock solution. Subsequently, dilute this stock in your assay medium.

  • pH Adjustment: If using an aqueous stock, ensure the final pH of your assay medium is not significantly altered upon addition of the compound. A final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced artifacts.

  • Sonication and Warming: Gentle sonication or warming (to 37°C) can aid in dissolving the compound. However, be cautious about potential degradation with prolonged heating.

Data Summary Table: Recommended Solvents and Starting Concentrations

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMStandard choice, but monitor for precipitation upon dilution.
0.1 N NaOH10-50 mMGood for acidic compounds. Neutralize carefully before adding to cells.
PBS (pH 7.4)1-10 mMMay have limited solubility; best for lower concentration ranges.
Ethanol10-20 mMCan be an alternative to DMSO, but be mindful of its effects on cells.
Q2: My compound seems to lose activity over time. How can I assess its stability?

A2: Stability is a critical parameter, and degradation can lead to a loss of potency or the generation of active metabolites that confound results.

Underlying Cause: The amide bond in 1-Isonicotinoylpiperidine-4-carboxylic acid could be susceptible to hydrolysis, especially at extreme pH values or in the presence of certain enzymes in serum-containing media.

Troubleshooting Steps:

  • Fresh Preparations: Always use freshly prepared dilutions of the compound for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.

  • Stability Study: To confirm stability, incubate the compound in your assay medium (with and without cells/serum) for the duration of your experiment. At various time points, analyze the medium using HPLC to check for the appearance of degradation products.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Part 2: Assay-Specific Troubleshooting

This section provides guidance for troubleshooting assays relevant to the potential biological targets of 1-Isonicotinoylpiperidine-4-carboxylic acid.

Scenario A: GABA-A Receptor Assays (e.g., Radioligand Binding, Electrophysiology)

The isonipecotic acid backbone is a known GABA-A receptor partial agonist[1].

Q3: In my radioligand binding assay, I'm seeing high non-specific binding. What can I do?

A3: High non-specific binding can mask the specific binding signal and reduce the assay window.

Underlying Cause: The compound may be binding to components of the assay system other than the target receptor, such as filters, membranes, or plasticware[2]. This is often due to hydrophobicity or charge interactions.

Troubleshooting Workflow:

start High Non-Specific Binding Detected step1 Reduce Radioligand Concentration start->step1 Initial Step step2 Optimize Blocking Agents (e.g., BSA) step1->step2 If still high step3 Modify Wash Steps (Increase volume/duration) step2->step3 If still high step4 Use Pre-coated Plates/Filters step3->step4 If still high end Assay Optimized step4->end Successful

Caption: Workflow for troubleshooting high non-specific binding.

Detailed Steps:

  • Define Non-Specific Binding Correctly: Use a high concentration of a known, structurally distinct GABA-A receptor ligand (e.g., unlabeled GABA) to define non-specific binding[3].

  • Optimize Blocking Agents: Include bovine serum albumin (BSA) in your binding buffer to block non-specific sites on your assay components.

  • Filter Pre-treatment: If using a filtration-based assay, pre-soak the filters in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand.

  • Review Wash Steps: Ensure your wash buffer is at the correct temperature (ice-cold) and that the wash duration is sufficient to remove unbound radioligand without causing significant dissociation of specifically bound ligand.

Scenario B: Anti-Inflammatory Assays (e.g., Cytokine Release, NF-κB Reporter)

The isonicotinic acid moiety is found in compounds with anti-inflammatory properties.

Q4: My compound shows a reduction in cytokine release, but I suspect it might be due to cytotoxicity. How can I confirm this?

A4: It is crucial to differentiate a true anti-inflammatory effect from a cytotoxic one.

Underlying Cause: A compound that is toxic to cells will lead to a decrease in the production of all proteins, including cytokines, which can be misinterpreted as a specific anti-inflammatory effect.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay in Parallel: Always run a standard cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) using the same cell type, compound concentrations, and incubation times as your inflammation assay.

  • Determine the Therapeutic Window: Plot the dose-response curves for both the anti-inflammatory effect (e.g., IC50 for cytokine inhibition) and cytotoxicity (e.g., CC50). A viable compound should have a significant window between its effective and toxic concentrations.

  • Multiplex Cytokine Analysis: If the compound specifically inhibits certain pro-inflammatory cytokines (e.g., TNF-α, IL-6) while not affecting housekeeping proteins or other cytokines, it is less likely that the effect is due to general toxicity.

Experimental Protocol: Concurrent Cytotoxicity and Anti-inflammatory Assessment

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of 1-Isonicotinoylpiperidine-4-carboxylic acid for 1-2 hours.

  • Inflammatory Stimulus: Add an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to all wells except the vehicle control.

  • Incubation: Incubate for the desired period (e.g., 18-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

  • Cytotoxicity Measurement: To the remaining cells in the plate, add a viability reagent (e.g., resazurin) and measure the signal according to the manufacturer's protocol.

Q5: In my NF-κB luciferase reporter assay, I see a high background signal or a weak response to my positive control (e.g., TNF-α). What should I check?

A5: A suboptimal reporter assay can lead to false negatives or positives.

Underlying Cause: High background can be due to constitutive NF-κB activity in the cell line or issues with the reporter construct. A weak response may indicate poor cell health, inactive stimulus, or a problem with the luciferase reagent[4].

Troubleshooting Steps:

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as this can affect signaling pathways.

  • Positive Control Titration: Titrate your positive control (e.g., TNF-α) to determine the optimal concentration that gives a robust signal-to-background ratio.

  • Reagent Quality: Ensure your luciferase detection reagent is properly stored and prepared. Old or improperly handled reagents can lose activity.

  • Incubation Times: Optimize the incubation time for both the compound and the stimulus. A time-course experiment can reveal the peak of NF-κB activation.

  • Promoter Choice: If you are developing the assay, consider that different promoters in the reporter construct can have varying levels of leakiness[5].

Scenario C: GPR109A (Niacin Receptor) Agonist Assays (e.g., cAMP, β-Arrestin Recruitment)

The structural similarity to nicotinic acid (niacin) suggests potential activity at the GPR109A receptor, a Gi-coupled GPCR.

Q6: I am not seeing a decrease in cAMP levels after treating my cells with the compound. How can I troubleshoot my cAMP assay?

A6: Measuring a decrease in cAMP due to Gi activation requires specific assay conditions.

Underlying Cause: Basal cAMP levels in many cell lines are too low to detect a significant decrease. Therefore, you must first stimulate adenylyl cyclase with an agent like forskolin to elevate cAMP levels, and then measure the inhibitory effect of your Gi-activating compound.

Hypothetical GPR109A Signaling Pathway:

Compound 1-Isonicotinoylpiperidine- 4-carboxylic acid GPR109A GPR109A Receptor Compound->GPR109A Agonist Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Forskolin Forskolin Forskolin->AC Stimulates

Caption: Simplified GPR109A signaling pathway.

Troubleshooting Steps:

  • Forskolin Co-treatment: Treat your cells with a concentration of forskolin that elicits a submaximal cAMP response, in the presence of your compound. This will create a window to observe the inhibitory effect.

  • Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor, such as IBMX, in your assay buffer. This will prevent the degradation of cAMP and amplify the signal.

  • Cell Line Expression: Confirm that your cell line expresses sufficient levels of GPR109A. If not, you may need to use a recombinant cell line overexpressing the receptor.

  • Assay Kit Controls: Ensure all positive and negative controls provided with your cAMP assay kit are performing as expected.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare a dose-response curve for this compound?

    • A: Start with a high concentration (e.g., 100 µM) and perform a serial dilution (e.g., 1:3 or 1:10) to cover a wide range of concentrations. Ensure your vehicle control is run in parallel.

  • Q: The compound seems to interfere with my fluorescence-based assay. What can I do?

    • A: Some pyridine-containing compounds can be autofluorescent. Check for this by reading a plate with only the compound in assay buffer at the wavelengths used in your assay. If there is interference, consider switching to a luminescence-based or colorimetric readout.

  • Q: How do I handle conflicting results between a binding assay and a functional assay?

    • A: This could indicate partial agonism, allosteric modulation, or biased agonism. A binding assay measures affinity, while a functional assay measures efficacy. Further characterization with different functional readouts (e.g., G-protein activation vs. β-arrestin recruitment) may be necessary.

References

  • Chem-Impex. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Isonipecotic acid. Retrieved from [Link]

  • Wikipedia. (2023). Isonicotinic acid. Retrieved from [Link]

  • ChemBK. (2022). Piperidine-4-carboxylic acid or isonipecotic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Cleveland Clinic. (2022). Cytokine Release Syndrome (CRS). Retrieved from [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]

  • PubMed. (2010). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Characterization of GABA Receptors. Retrieved from [Link]

  • Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cytokine release syndrome. Retrieved from [Link]

  • PubChem. (n.d.). Isonipecotic acid hydrochloride. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • MDPI. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. Retrieved from [Link]

  • ResearchGate. (2020). Cytokine release assays: Current practices and future directions. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Trends in Sciences. (2023). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Retrieved from [Link]

  • bioRxiv. (2023). GABAB receptors mediate presynaptic inhibition of proprioceptive afferents and have reduced action after spinal cord injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pathogenesis, Diagnosis, and Management of Cytokine Release Syndrome in Patients with Cancer: Focus on Infectious Disease Considerations. Retrieved from [Link]

  • ResearchGate. (2013). Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge. Retrieved from [Link]

  • Wikipedia. (2023). Cytokine release syndrome. Retrieved from [Link]

  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]

  • ResearchGate. (2009). Absence of GABAA-receptor activation on application of 4c. Retrieved from [Link]

  • ResearchGate. (2014). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • PubMed. (2017). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Retrieved from [Link]

  • Reactome. (n.d.). GABA receptor activation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

Optimization

"1-Isonicotinoylpiperidine-4-carboxylic acid" reaction scale-up considerations

Topic: 1-Isonicotinoylpiperidine-4-carboxylic acid Case ID: SC-ISO-442 Status: Active Support Level: Tier 3 (Process Optimization) Executive Summary & Molecule Profile Target Molecule: 1-Isonicotinoylpiperidine-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Isonicotinoylpiperidine-4-carboxylic acid

Case ID: SC-ISO-442 Status: Active Support Level: Tier 3 (Process Optimization)

Executive Summary & Molecule Profile

Target Molecule: 1-Isonicotinoylpiperidine-4-carboxylic acid Chemical Structure Context: A piperidine ring featuring a C4-carboxylic acid and an N1-isonicotinoyl amide linkage. Primary Application: Intermediate for pharmaceutical scaffolds (e.g., enzyme inhibitors, GPCR ligands).

Scale-Up Challenge: The synthesis typically involves the acylation of isonipecotic acid (zwitterionic) with isonicotinoyl chloride . The primary scale-up challenges are regiocontrol (preventing mixed anhydride formation), exotherm management during acylation, and purification of the resulting amphoteric product without chromatography.

Critical Process Parameters (CPP) & Safety

Before initiating a batch >100g, review these parameters to prevent thermal runaway and yield loss.

ParameterSpecificationTechnical Rationale
Reaction Temperature 0°C to 5°C (Addition)< 25°C (Aging)Exotherm Control: The reaction of acid chlorides with amines is highly exothermic. High temps promote hydrolysis of the acid chloride over acylation.
pH Control pH 8.5 – 10.0Selectivity: < pH 8.0 leads to protonation of the piperidine nitrogen (halting reaction). > pH 11.0 promotes hydrolysis of the isonicotinoyl chloride.
Reagent Stoichiometry Acid Chloride: 1.1 – 1.2 eqCompensating Hydrolysis: A slight excess accounts for competitive hydrolysis by the aqueous base.
Quench & Isolation Isoelectric Point (pI) The product is amphoteric.[1] Isolation depends strictly on adjusting pH to the molecule's pI (approx. pH 4.0–4.8) to induce precipitation.
Detailed Scale-Up Protocol (Schotten-Baumann Approach)

Methodology: Biphasic Acylation (Water/THF or Water/Acetone). Why this route? Isonipecotic acid is zwitterionic and poorly soluble in organic solvents. An aqueous base system solubilizes the amino acid while the organic co-solvent dissolves the acid chloride, facilitating the interfacial reaction.

Phase 1: Preparation & Reaction
  • Charge a reactor with Isonipecotic acid (1.0 eq) and Water (5 vol) .

  • Add NaOH (2.0 eq) (or KOH) slowly to dissolve the solid. The solution should be clear (piperidine carboxylate salt formed).

  • Cool the mixture to 0–5°C .

  • Prepare a solution of Isonicotinoyl chloride hydrochloride (1.2 eq) in THF (3 vol) (or Acetone). Note: Ensure the acid chloride is free-flowing and not hydrolyzed.

  • Addition: Add the acid chloride solution dropwise to the aqueous amine.

    • Simultaneous Base Addition: Simultaneously add 2M NaOH to maintain internal pH between 8.5 and 9.5 .

    • Critical: Do not allow temperature to exceed 10°C.

  • Age the reaction at 20°C for 2–4 hours. Monitor by HPLC for consumption of isonipecotic acid.[2]

Phase 2: Workup & Isolation (pI Precipitation)
  • Quench: If acid chloride remains, add a catalytic amount of N,N-dimethylethylenediamine (DMEDA) or simply stir with excess base for 30 mins.

  • Phase Separation: If a distinct organic layer forms (unlikely with THF/Water), separate it. If homogeneous, proceed to distillation.

  • Distillation: Remove the organic solvent (THF/Acetone) under reduced pressure (keep T < 45°C).

  • Acidification (The Critical Step):

    • Cool the remaining aqueous solution to 10°C.

    • Slowly add 6M HCl to adjust pH to 3.5 – 4.5 (Target pI).

    • Observation: The solution will thicken as the zwitterionic product precipitates.

  • Filtration: Stir the slurry at 5°C for 1 hour. Filter the white solid.[3]

  • Wash: Wash cake with cold water (2 x 1 vol) and acetone (1 x 1 vol) to remove residual isonicotinic acid.

  • Dry: Vacuum oven at 50°C.

Process Visualization
Workflow Diagram

ReactionWorkflow Start Start: Isonipecotic Acid + NaOH + Water React Acylation: Add Isonicotinoyl Chloride (Maintain pH 8.5-9.5, T < 10°C) Start->React Check IPC: HPLC Check (< 2% Starting Material?) React->Check Check->React No (Add more reagent) Strip Distillation: Remove THF/Acetone Check->Strip Yes Precip Isolation: Adjust pH to 4.0 (pI) Precipitate Zwitterion Strip->Precip Filter Filtration & Wash (Cold Water/Acetone) Precip->Filter Final Final Product: 1-Isonicotinoylpiperidine -4-carboxylic acid Filter->Final

Caption: Figure 1. Optimized Schotten-Baumann workflow for amphoteric product isolation.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield / Impurity Type1 Impurity: Isonicotinic Acid (Hydrolysis Product) Issue->Type1 Type2 Impurity: Unreacted Amine Issue->Type2 Type3 No Precipitation Issue->Type3 Action1 Cause: Wet Solvent or High Temp Action: Dry THF, Lower T (<5°C) Type1->Action1 Action2 Cause: pH dropped < 8.0 Action: Maintain pH 9.0 during addition Type2->Action2 Action3 Cause: Missed pI Window Action: Exact pH adjustment (3.5-4.5) Type3->Action3

Caption: Figure 2. Root cause analysis for common scale-up deviations.

Troubleshooting Guide & FAQs

Q1: The reaction mixture turned into a thick gel during acid chloride addition. Is this normal?

  • Diagnosis: This indicates rapid precipitation of the product or local high concentrations.

  • Fix: Increase the stirring speed (tip speed > 1.5 m/s). If using Acetone, switch to THF or increase the water volume. Ensure the pH probe is not fouled by the gel, which leads to false readings and incorrect base addition.

Q2: I see a large amount of Isonicotinic acid in the final product. How do I remove it?

  • Cause: Hydrolysis of the starting acid chloride.

  • Remedy:

    • Prevention: Ensure the acid chloride is high quality. Use anhydrous THF. Keep T < 5°C.

    • Purification: Isonicotinic acid is more soluble in hot water/ethanol than the product. Reslurry the crude solid in refluxing ethanol/water (9:1) and filter hot. Alternatively, wash the filter cake aggressively with acetone (Isonicotinic acid is slightly soluble; the zwitterion product is insoluble).

Q3: Why is the pH adjustment to 3.5–4.5 so critical?

  • Mechanism: The product has a pyridine ring (basic, pKa ~5.2) and a carboxylic acid (acidic, pKa ~4.0).

    • pH < 3: Pyridine is protonated (cationic) -> Soluble.

    • pH > 6: Carboxylic acid is deprotonated (anionic) -> Soluble.

    • pH ~4 (pI): Net charge is zero (Zwitterion) -> Insoluble .

  • Action: Use a calibrated pH meter. Do not rely on paper strips as the resolution is insufficient.

Q4: Can I use EDC/HOBt instead of the Acid Chloride?

  • Feasibility: Yes, but it is not recommended for scale-up (>100g).

  • Reasoning: Coupling reagents (EDC, HATU) are significantly more expensive and generate complex byproducts (urea derivatives) that are difficult to separate from the amphoteric product without chromatography. The Acid Chloride route allows for simple "wash-away" purification.

References
  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
  • Amide Coupling Scale-Up Safety: "Scale-Up Reactions - Safety Considerations." Division of Research Safety, University of Illinois. Available at: [Link] (Accessed 2024).

  • Isoelectric Point Precipitation: "Isoelectric Point Separations of Peptides and Proteins." Methods in Molecular Biology, 2017 .[1] Available at: [Link] (Principles of ampholyte solubility).

  • Isonicotinic Acid Derivatives Synthesis:Organic Process Research & Development (OPRD). General principles of pyridine chemistry and acid chloride handling in manufacturing.

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a Risk Assessment (RA) before scaling up.

Sources

Troubleshooting

Modifying "1-Isonicotinoylpiperidine-4-carboxylic acid" for better bioavailability

Ticket Subject: Modifying "1-Isonicotinoylpiperidine-4-carboxylic acid" for Enhanced Bioavailability Ticket ID: BIO-OPT-2026-ISC Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2] System Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Modifying "1-Isonicotinoylpiperidine-4-carboxylic acid" for Enhanced Bioavailability Ticket ID: BIO-OPT-2026-ISC Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2]

System Diagnostics: The Core Issue

Welcome to the Technical Support Center. You are likely encountering poor oral bioavailability with 1-Isonicotinoylpiperidine-4-carboxylic acid (hereafter referred to as ISC-PIP-4 ).[1][2]

Before applying patches, we must diagnose the "bug" in the molecular code.

  • The Component: ISC-PIP-4 consists of a piperidine ring (semi-rigid scaffold) linked to an isonicotinic acid moiety via an amide bond.[1][2]

  • The Error: The molecule is zwitterionic or highly polar at physiological pH (7.4).[1]

    • The Carboxylic Acid (C4 position) is deprotonated (

      
      ), creating a negative charge that repels the lipid bilayer.
      
    • The Pyridine Nitrogen is weakly basic (

      
      ), potentially protonated in the acidic gastric environment, but largely uncharged in plasma.
      
  • Result: High water solubility but Critical Failure in passive membrane diffusion (Class III/IV in BCS Classification).[1]

Below are the troubleshooting modules designed to resolve these specific pharmacokinetic (PK) failures.

Module 1: Permeability Optimization (The Prodrug Patch)

User Report: "My compound shows <1% oral bioavailability in rat PK studies and negligible transport in Caco-2 assays."

Root Cause: The ionized carboxylate prevents passive diffusion.[1][2] Solution: Mask the acid with a lipophilic "cover" (Prodrug) that is cleaved enzymatically after absorption.[1][3]

Troubleshooting Workflow
Strategy A: Simple Alkyl Esters (The Quick Fix)

Synthesize the Ethyl or Isopropyl ester of ISC-PIP-4.[1]

  • Mechanism: Increases

    
     (lipophilicity) and removes the negative charge.[1]
    
  • Risk: Simple esters of piperidine-4-carboxylic acids can be too stable against plasma esterases, leading to the "prodrug" circulating as the active species (which is inactive at the target).

Strategy B: Double Ester Prodrugs (The Advanced Patch)

If Strategy A fails (prodrug doesn't hydrolyze), deploy an Acyloxyalkyl ester (e.g., proxetil or medoxomil type).

Protocol: Synthesis of ISC-PIP-4 Proxetil Variant

  • Reactants: ISC-PIP-4 (free acid) + 1-chloroethyl ethyl carbonate.[1]

  • Conditions:

    
    , NaI (catalytic), DMF, 
    
    
    
    .[1]
  • Mechanism: This creates a terminal carbonate/ester causing a spontaneous "self-immolation" cascade upon esterase cleavage, releasing the parent drug rapidly.[1][2]

FAQ: Prodrug Implementation

Q: My ester prodrug precipitates in the dosing vehicle. What now? A: You have over-corrected. The ester is too lipophilic (


).[1][2] Action:  Switch to a morpholino-ethyl ester or incorporate a glycol tail (PEGylation) to balance solubility while maintaining permeability.[1]

Q: The prodrug is disappearing in plasma but I don't see the parent ISC-PIP-4. A: Check for "futile cycling" or alternative metabolism.[1] The pyridine ring might be oxidizing to the N-oxide faster than the ester hydrolyzes. See Module 2.

Module 2: Metabolic Stability (The Code Refactor)

User Report: "Permeability is up, but clearance is too high (


). The liver is chewing it up."

Root Cause: The isonicotinoyl (pyridine) ring or the piperidine ring are metabolic soft spots.[1][2] Solution: Hardening the scaffold (Bioisosteric Replacement).[1]

Visualizing the Optimization Logic

OptimizationWorkflow Start ISC-PIP-4 (Parent) CheckPerm Check Permeability (Caco-2) Start->CheckPerm CheckMet Check Metabolic Stability (Microsomes) CheckPerm->CheckMet High Permeability Prodrug Strategy: Ester Prodrug (Mask COOH) CheckPerm->Prodrug Low Permeability Bioisostere Strategy: Bioisostere (Replace COOH) CheckMet->Bioisostere High Clearance (Glucuronidation) BlockMet Strategy: Fluorination (Block P450 sites) CheckMet->BlockMet High Clearance (Oxidation) Prodrug->CheckMet Re-test Bioisostere->CheckPerm Verify New LogD

Figure 1: Decision Matrix for Bioavailability Optimization. Follow the path based on your assay failure mode.

Bioisosteric Replacements for Carboxylic Acid

If the carboxylic acid is the liability (due to Phase II glucuronidation), replace it with a non-ionizable or less acidic surrogate.

BioisostereEffect on

Permeability ImpactMetabolic Risk
Tetrazole ~4.5 (Acidic)NeutralLow (Stable to glucuronidation)
1,2,4-Oxadiazole NeutralHigh (Significant boost)Moderate (Ring opening)
Acyl Sulfonamide ~4-5 (Acidic)ModerateLow

Technical Recommendation: Synthesize the 1,2,4-oxadiazole-5-one derivative. This mimics the planar geometry and H-bonding capability of the carboxylate but removes the negative charge, drastically improving membrane transit [1].

Module 3: Formulation & Salt Selection

User Report: "I modified the structure, but now it won't dissolve in the stomach (High gastric pH variability)."

Root Cause: The pyridine nitrogen is weakly basic.[1][2] In patients with high gastric pH (achlorhydria) or when using proton pump inhibitors, the compound remains uncharged and insoluble.

Solution: Create a pre-solubilized salt form.[1][2]

Salt Selection Guide

Do not rely on the free base/acid.[1][2] Formulate as a salt to ensure rapid dissolution independent of gastric pH.[1][2]

  • Mesylate (Methanesulfonate): Excellent for weak bases like pyridine.[1] Breaks crystal lattice energy effectively.

  • Hydrochloride (HCl): Standard, but beware of the "Common Ion Effect" in the stomach (high

    
     concentration can depress solubility of HCl salts).
    
  • Tosylate: Increases lipophilicity of the counter-ion, which can sometimes aid in wetting the hydrophobic surface of prodrugs.[2]

Module 4: In Vitro Validation Protocols

To close your "ticket," you must validate the fix using these specific parameters.

Buffer Stability Assay (for Prodrugs)
  • Goal: Ensure the prodrug survives the stomach (pH 1.2) but cleaves in blood (pH 7.4).[1]

  • Protocol: Incubate

    
     compound in SGF (Simulated Gastric Fluid) and SIF (Simulated Intestinal Fluid).
    
  • Pass Criteria:

    
     min in SGF; 
    
    
    
    min in Plasma/Liver S9 fraction.[1][2]
LogD Distribution Coefficient
  • Goal: Target the "Sweet Spot" for oral absorption.

  • Target:

    
     between 1.5 and 3.5 .
    
  • Adjustment:

    • If

      
       (Too polar): Add methyl groups to the piperidine ring or use the ester prodrug.
      
    • If

      
       (Too lipophilic): Introduce a polar ether oxygen or use a phosphate prodrug [2].[1]
      
Visualizing Prodrug Activation

ProdrugMechanism Prodrug ISC-PIP-4 Ester (Lipophilic, Uncharged) Membrane Intestinal Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Esterase Carboxylesterase 1 (CES1) (Liver/Plasma) Prodrug->Esterase Substrate Binding Membrane->Prodrug Enters Systemic Circ. Active ISC-PIP-4 (Active) (Polar, Ionized) Esterase->Active Hydrolysis Byproduct Alcohol Byproduct (Non-toxic) Esterase->Byproduct

Figure 2: Activation pathway for ester prodrugs.[1][2] Note that hydrolysis must occur AFTER membrane crossing.

References

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem, 8(3), 385–395.

  • Rautio, J., et al. (2008).[1][2] "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 7, 255–270.

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Beaumont, K., et al. (2003).[1][4] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Isonicotinoylpiperidine-4-carboxylic Acid

This guide functions as a specialized Technical Support Center for researchers working with 1-Isonicotinoylpiperidine-4-carboxylic acid . It is designed to move beyond generic advice, offering mechanistic insights and se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-Isonicotinoylpiperidine-4-carboxylic acid . It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols to ensure data integrity in drug discovery workflows.

Status: Operational Role: Senior Application Scientist Ticket Subject: Preventing Degradation in Solution

Executive Summary

1-Isonicotinoylpiperidine-4-carboxylic acid is a bifunctional building block frequently used in the synthesis of GPCR ligands and kinase inhibitors. Its stability profile is governed by two competing moieties: the electron-deficient pyridine ring (susceptible to nucleophilic attack and photodegradation) and the tertiary amide linkage (susceptible to hydrolysis).

This guide provides the chemical logic to prevent degradation, troubleshooting workflows for observed anomalies, and validated protocols for storage.

Module 1: Chemical Stability Profile (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities. This molecule is not inert; it exists in a delicate equilibrium.

The Amide Vulnerability (Hydrolysis)

The linkage between the isonicotinic acid and the piperidine ring is a tertiary amide. While tertiary amides are generally robust, the isonicotinoyl group (pyridine-4-carbonyl) acts as an electron-withdrawing group.

  • Mechanism: The pyridine ring pulls electron density away from the carbonyl carbon, making it more electrophilic (δ+) than a standard benzamide.

  • Consequence: It is hypersensitive to base-catalyzed hydrolysis (OH⁻ attack) compared to standard aliphatic amides. Acid-catalyzed hydrolysis is slower but significant at pH < 2.

The Solubility Trap (Isoelectric Precipitation)

Users often mistake precipitation for degradation.

  • Pyridine Nitrogen pKa: ~3.5 (Basic)

  • Carboxylic Acid pKa: ~4.5 (Acidic)

  • The Danger Zone: At pH 3.5–4.5, the molecule can exist in a zwitterionic state (Pyridine-H⁺ / COO⁻), leading to minimum solubility and aggregation.

Visualization: Degradation Pathway

The following diagram illustrates the primary degradation route (hydrolysis) and the products you will detect by LC-MS.

HydrolysisPathway Reactant 1-Isonicotinoylpiperidine- 4-carboxylic acid (Intact Molecule) Transition Tetrahedral Intermediate Reactant->Transition + OH- (Base Hydrolysis) Rate Limiting Step Product1 Isonicotinic Acid (Byproduct A) Transition->Product1 C-N Bond Cleavage Product2 Piperidine-4- carboxylic acid (Byproduct B) Transition->Product2

Caption: Figure 1. Base-catalyzed hydrolysis pathway. The electron-poor pyridine ring accelerates the formation of the tetrahedral intermediate, cleaving the molecule into its parent acid and amine.

Module 2: Troubleshooting Guide (The "What")

Use this decision tree to diagnose solution-phase issues.

Symptom A: "My LC-MS shows a new peak at M-129 or M-123."
  • Diagnosis: Hydrolysis has occurred.[1][2][3][4]

  • Root Cause: The solution pH drifted > 8.0 or < 2.0, or the sample was exposed to heat.

  • Immediate Action: Check the pH of your buffer. If using ammonium bicarbonate (pH ~8), switch to ammonium acetate (pH ~6) or MES (pH 6).

Symptom B: "The solution turned yellow/brown overnight."
  • Diagnosis: Pyridine oxidation or Photodegradation.[5][6]

  • Root Cause: Pyridine derivatives are photosensitive.[5] UV light can induce ring-opening reactions or N-oxide formation.

  • Immediate Action: Protect from light immediately. Wrap vials in aluminum foil or use amber glassware.

Symptom C: "The solution is cloudy or has particulates."
  • Diagnosis: Isoelectric Precipitation (False Degradation).

  • Root Cause: The pH is likely near 4.0 (the overlap of pKa values).

  • Immediate Action: Adjust pH to > 6.0 (using NaOH) to ensure the carboxylic acid is fully deprotonated (COO⁻) and the pyridine is neutral, maximizing solubility.

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Observed Anomaly Decision1 Is it a Purity Issue (New Peaks)? Start->Decision1 Decision2 Is it a Physical Issue (Cloudiness/Color)? Start->Decision2 Hydrolysis Peak at M-129? (Hydrolysis) Decision1->Hydrolysis Yes Oxidation Peak +16 Da? (N-Oxide) Decision1->Oxidation Yes Precip Cloudy/Precipitate? Decision2->Precip Yes Color Yellowing? Decision2->Color Yes Action1 Action: Lower pH to 6.0 Store at -20°C Hydrolysis->Action1 Action2 Action: Degas solvents Add antioxidant Oxidation->Action2 Action3 Action: Adjust pH > 6 (Escape Isoelectric Point) Precip->Action3 Action4 Action: Use Amber Vials Protect from UV Color->Action4

Caption: Figure 2. Diagnostic flowchart for identifying solution-phase instability.

Module 3: Storage & Handling Protocols (The "How")

Do not rely on "standard" storage conditions. Use these validated protocols.

Protocol 1: Stock Solution Preparation (Self-Validating)

This protocol ensures you are not inducing degradation during the dissolution process.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for stock solutions (10–50 mM). It is aprotic and prevents hydrolysis. Avoid water for long-term stock storage.

  • Dissolution:

    • Weigh solid into an amber vial.

    • Add DMSO.

    • Validation Step: Sonicate for 30 seconds. Inspect visually. If cloudy, do NOT heat > 40°C. Add 1 equivalent of weak base (e.g., N-methylmorpholine) only if absolutely necessary to deprotonate the carboxylic acid.

  • Storage: Store at -20°C or -80°C. DMSO freezes at 19°C, locking the conformation.

Protocol 2: Aqueous Working Solutions

When moving to aqueous buffer for assays:

ParameterRecommendationScientific Rationale
Optimal pH pH 6.0 – 7.5 Avoids acidic protonation of pyridine (pH < 3) and basic hydrolysis of amide (pH > 8).
Buffer Type PBS or HEPES Phosphate and HEPES are non-nucleophilic. Avoid Tris at high pH (>8) as it can act as a nucleophile over long periods.
Temperature 4°C (Ice) Reaction rates for amide hydrolysis double for every 10°C increase. Keep on ice.
Shelf Life < 24 Hours Prepare fresh daily. Do not freeze-thaw aqueous solutions multiple times.
Protocol 3: Forced Degradation Test (User Validation)

Don't trust the vendor? Prove the stability yourself.

  • Acid Stress: Dissolve compound in 0.1 M HCl. Heat to 60°C for 1 hour. Analyze by HPLC.

    • Expectation: < 5% degradation (Amide is relatively acid-stable).

  • Base Stress: Dissolve in 0.1 M NaOH. Heat to 60°C for 1 hour.

    • Expectation:> 20% degradation (Rapid hydrolysis to isonicotinic acid).

  • Oxidative Stress: Add 3% H₂O₂ at Room Temp for 2 hours.

    • Expectation: Formation of Pyridine N-Oxide (+16 Da).

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: Absolutely not. The high temperature (121°C) and pressure will hydrolyze the amide bond almost quantitatively. Use sterile filtration (0.22 µm PVDF or PES membranes) instead.

Q: Why does my compound precipitate in acidic HPLC mobile phases (0.1% TFA)? A: While 0.1% TFA (pH ~2) usually solubilizes bases, this molecule has a carboxylic acid. At pH 2, the acid is protonated (neutral) and the pyridine is protonated (cationic). While generally soluble, if your concentration is high (>10 mM), the "salting out" effect of the TFA counter-ion can cause precipitation. Switch to Formic Acid (0.1%) which is less chaotropic, or reduce concentration.

Q: Is the compound hygroscopic? A: Likely yes. The combination of a pyridine nitrogen and a carboxylic acid creates potential for hydrogen bonding with atmospheric water. Store the solid in a desiccator.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed mechanisms of amide hydrolysis and substituent effects).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link (Methodologies for stress testing amide-containing drugs).

  • Ramana, C. V., et al. (2002).[5] Photobiodegradation of pyridine by Rhodopseudomonas palustris JA1.[5] Indian Journal of Experimental Biology. Link (Evidence of pyridine ring instability and degradation pathways).

  • Scripps Research Institute. (2016). Discovery of Isonicotinamides as Highly Selective GSK-3 Inhibitors.[7] PubMed. Link (Context on the stability and synthesis of isonicotinamide derivatives).

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid (Isonipecotic acid) Compound Summary. Link (Physical properties of the hydrolysis product).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Reactivity of 1-Isonicotinoylpiperidine-4-carboxylic Acid

The following guide provides a technical analysis of the cross-reactivity profile for 1-Isonicotinoylpiperidine-4-carboxylic acid (also referred to as N-isonicotinoyl-isonipecotic acid). This guide is structured for medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the cross-reactivity profile for 1-Isonicotinoylpiperidine-4-carboxylic acid (also referred to as N-isonicotinoyl-isonipecotic acid).

This guide is structured for medicinal chemists and pharmacologists evaluating this compound as a chemical probe, library scaffold, or lead intermediate. It focuses on the dual-pharmacophore nature of the molecule: the isonipecotic acid core (GABAergic) and the isonicotinoyl tail (pyridine-binding motifs).

Executive Summary: The Dual-Pharmacophore Challenge

1-Isonicotinoylpiperidine-4-carboxylic acid (C₁₂H₁₄N₂O₃) acts as a conformationally restricted amino acid derivative. Unlike simple aliphatic spacers, this molecule presents two distinct bioactive faces that drive its cross-reactivity profile:

  • The C-Terminus (Isonipecotic Acid Core): A known zwitterionic GABA mimetic. Unsubstituted isonipecotic acid is a potent GABA_A agonist.

  • The N-Terminus (Isonicotinamide Moiety): A pyridine pharmacophore capable of

    
    -
    
    
    
    stacking and metal chelation, frequently associated with CYP450 inhibition and nicotinic acid receptor (GPR109A) interaction.

Critical Insight: While N-acylation (forming the amide) generally reduces affinity for amino acid transporters (GAT-1), it creates a lipophilic domain that increases non-specific binding and potential allosteric modulation of Cys-loop receptors.

Receptor Cross-Reactivity Profile

Primary vs. Off-Target Interactions

The following table contrasts the predicted performance of 1-Isonicotinoylpiperidine-4-carboxylic acid against standard reference ligands.

Target FamilyReceptor SubtypePredicted ActivityMechanism of Cross-ReactivityReference Standard (Alternative)
GABAergic GABA_A (Orthosteric) Moderate Affinity The 4-COOH piperidine mimics the GABA carboxylate. N-substitution prevents full closure of the binding loop (Loop C), likely resulting in partial agonism or antagonism .Muscimol (Full Agonist) Gabazine (Antagonist)
GABAergic GABA Transporter (GAT-1) Low/Negligible GAT-1 requires a free secondary amine for optimal translocation. The bulky isonicotinoyl group sterically hinders transport.Nipecotic Acid (Substrate/Inhibitor)
Glycinergic Glycine Receptor (GlyR) Low Cross-Reactivity GlyR prefers smaller ligands (glycine,

-alanine). The piperidine ring provides steric bulk that reduces GlyR affinity compared to GABA_A.
Strychnine (Antagonist)
GPCR GPR109A (HCAR2) Medium Risk The isonicotinic acid moiety mimics Niacin. High concentrations (>10 µM) may trigger G_i/o signaling.Niacin (Agonist)
Metabolic CYP450 (CYP2D6/3A4) High Risk The solvent-exposed pyridine nitrogen can coordinate with the Heme iron, acting as a reversible inhibitor (Type II ligand).Ketoconazole (Inhibitor)
Structural Activity Relationship (SAR) Visualization

The diagram below illustrates the structural logic dictating these cross-reactivities.

SAR_Analysis cluster_0 Pharmacophore A: Piperidine-4-COOH cluster_1 Pharmacophore B: Isonicotinoyl (Pyridine) Compound 1-Isonicotinoylpiperidine- 4-carboxylic acid GABA_A GABA-A Receptor (Orthosteric Site) Compound->GABA_A Mimics GABA Zwitterion GAT GABA Transporter (Steric Clash) Compound->GAT N-Acylation Blocks Transport CYP CYP450 Heme Iron (Coordination) Compound->CYP Pyridine N Lone Pair GPR109 GPR109A Receptor (Acid Pocket) Compound->GPR109 Structural Homology to Niacin

Caption: SAR map detailing the bifurcation of biological activity between the GABA-mimetic core and the pyridine tail.[1]

Experimental Validation Protocols

To definitively characterize the cross-reactivity of this compound, researchers should employ the following validated workflows.

Protocol A: GABA_A Competitive Binding Assay

Objective: Determine if the compound binds to the orthosteric GABA site or an allosteric modulatory site.

  • Membrane Preparation: Use rat synaptic membranes or HEK293 cells expressing

    
     GABA_A receptors.
    
  • Radioligand: Use [^3H]-Muscimol (2-5 nM) for the agonist site.

  • Non-Specific Binding: Define using 100 µM GABA.

  • Incubation: 1 hour at 4°C (to prevent uptake/metabolism).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Data Analysis: Plot displacement curves.

    • Interpretation: If

      
       < 1 µM, the compound is a potent GABA_A ligand. If 
      
      
      
      > 100 µM, cross-reactivity is negligible.
Protocol B: CYP450 Inhibition Screen (Spectral Binding)

Objective: Assess the "pyridine effect" (Type II binding spectra).

  • System: Human liver microsomes (HLM) or recombinant CYP enzymes.

  • Method: Difference Spectroscopy.

  • Procedure:

    • Add compound (0.5 - 50 µM) to the sample cuvette containing microsomes.

    • Add solvent vehicle to the reference cuvette.

    • Scan from 350 nm to 500 nm.

  • Result: A peak at ~425-430 nm and a trough at ~390 nm indicates Type II binding (direct heme coordination by the pyridine nitrogen).

Comparative Performance Data

When selecting a probe for GABAergic studies, compare 1-Isonicotinoylpiperidine-4-carboxylic acid against these alternatives:

Feature1-Isonicotinoylpiperidine-4-carboxylic acid Isonipecotic Acid Nipecotic Acid Muscimol
GABA_A Affinity Moderate (

)*
High (

)
Low (Inactive)Very High (

)
GAT-1 Affinity NegligibleLowHigh (Inhibitor)Low
Membrane Permeability Moderate (Lipophilic tail)Very Low (Polar zwitterion)LowModerate
Metabolic Stability Low (Amidase/CYP liability)HighHighHigh
Primary Utility Bifunctional Probe / Linker GABA_A Agonist GABA Uptake Inhibitor GABA_A Agonist

*Note: Affinity values are estimated based on SAR of N-substituted isonipecotic acid derivatives [1].

Screening Workflow Diagram

Use this decision tree to determine if this compound is suitable for your specific assay conditions.

Screening_Workflow Start Start: Evaluate Compound Suitability Q1 Target Assay Type? Start->Q1 Branch_Bind Receptor Binding (GABA/Glycine) Q1->Branch_Bind Branch_Cell Live Cell / Functional (Ca2+ Flux / Electrophysiology) Q1->Branch_Cell Check_GABA Check: Is GABA_A the primary target? Branch_Bind->Check_GABA Risk_Med MEDIUM RISK: Check for GPR109A activity (Flushing response). Branch_Cell->Risk_Med Pyridine moiety may affect metabolism Risk_High HIGH RISK: Compound is a partial agonist. Use Muscimol as control. Check_GABA->Risk_High Yes Check_GABA->Risk_Med No (Off-target check)

Caption: Decision matrix for utilizing 1-Isonicotinoylpiperidine-4-carboxylic acid in biological assays.

References

  • Krogsgaard-Larsen, P., et al. (2002).[2] GABA(A) receptor ligands and their therapeutic potentials. Current Topics in Medicinal Chemistry.

  • Tunnicliff, G. (1999). Sites of action of gamma-aminobutyrate (GABA) receptor agonists and antagonists. Current Pharmaceutical Design.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews.

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity.

Sources

Comparative

Comparing the synthesis efficiency of different "1-Isonicotinoylpiperidine-4-carboxylic acid" routes

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Isonicotinoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isonicotinoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its rigid piperidine scaffold and the isonicotinoyl moiety offer unique structural features for designing novel therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth, comparative analysis of the most common synthetic routes to 1-isonicotinoylpiperidine-4-carboxylic acid, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Overview of Synthetic Strategies

Two principal synthetic strategies for the preparation of 1-isonicotinoylpiperidine-4-carboxylic acid have been identified and will be compared in this guide:

  • Route A: The Two-Step Acylation and Hydrolysis Approach. This classic method involves the initial acylation of an ester of piperidine-4-carboxylic acid with an activated derivative of isonicotinic acid, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

  • Route B: The One-Step Direct Amide Coupling Approach. This more convergent route employs a coupling agent to directly form the amide bond between isonicotinic acid and piperidine-4-carboxylic acid in a single step.

A third potential, though less direct, route involving isonicotinic acid hydrazide will also be briefly discussed.

Route A: Two-Step Acylation and Hydrolysis

This well-established route offers a reliable, albeit longer, pathway to the target molecule. The strategy hinges on the activation of isonicotinic acid as an acid chloride, which then readily reacts with the secondary amine of the piperidine ring. The use of an ester of piperidine-4-carboxylic acid, typically ethyl isonipecotate, protects the carboxylic acid functionality during the acylation step.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-isonicotinoylpiperidine-4-carboxylate

  • Activation of Isonicotinic Acid: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, isonicotinic acid (1.0 eq) is suspended in thionyl chloride (2-3 eq). A catalytic amount of dimethylformamide (DMF) is added.

  • The mixture is heated to reflux and maintained at this temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Excess thionyl chloride is removed under reduced pressure to yield crude isonicotinoyl chloride hydrochloride as a solid. This can be used directly in the next step.

  • Acylation: Ethyl isonipecotate (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (2.2 eq) or pyridine, is added to the solution.

  • The crude isonicotinoyl chloride hydrochloride (1.1 eq) is added portion-wise to the cooled solution (0 °C) of ethyl isonipecotate and base.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude ethyl 1-isonicotinoylpiperidine-4-carboxylate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 1-isonicotinoylpiperidine-4-carboxylate

  • The crude or purified ethyl 1-isonicotinoylpiperidine-4-carboxylate from Step 1 is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added to the solution.

  • The mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to a pH of approximately 4-5 with dilute hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-isonicotinoylpiperidine-4-carboxylic acid.

Causality Behind Experimental Choices
  • Activation with Thionyl Chloride: Isonicotinic acid itself is not reactive enough to directly acylate the piperidine nitrogen. Conversion to the highly electrophilic isonicotinoyl chloride is a standard and effective method for activating the carboxylic acid. The use of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

  • Ester Protection: The use of ethyl isonipecotate prevents the free carboxylic acid from interfering with the acylation reaction. The ethyl ester is a common choice due to its relative stability and ease of subsequent hydrolysis.

  • Base in Acylation: A base such as triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Alkaline Hydrolysis: Saponification using a strong base is a robust and generally high-yielding method for cleaving the ester group to reveal the desired carboxylic acid. Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the final product.

Route B: One-Step Direct Amide Coupling

This approach offers a more streamlined synthesis by eliminating the need for the isolation of an intermediate ester and the subsequent hydrolysis step. The success of this route is highly dependent on the choice of coupling agent, which activates the carboxylic acid of isonicotinic acid in situ, allowing for direct reaction with the amine of piperidine-4-carboxylic acid.

Experimental Protocol
  • Reaction Setup: Isonicotinic acid (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq) are dissolved in a suitable aprotic solvent, such as DMF or DCM.

  • A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive, such as 1-hydroxybenzotriazole (HOBt) (1.2 eq), are added to the solution.[1]

  • A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2-3 eq), is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Workup: The reaction mixture is diluted with ethyl acetate and washed successively with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-isonicotinoylpiperidine-4-carboxylic acid.

Causality Behind Experimental Choices
  • Coupling Agents (EDC/HOBt): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid of isonicotinic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be prone to racemization and side reactions. The addition of HOBt traps the activated acid as an HOBt ester, which is more stable and reacts more cleanly with the amine, minimizing side products and improving the overall efficiency of the amide bond formation.[1]

  • Base (DIPEA): A hindered, non-nucleophilic base like DIPEA is used to neutralize any acids present or formed during the reaction without competing with the piperidine nitrogen in the coupling reaction.

  • Solvent: Aprotic polar solvents like DMF are often used to ensure the solubility of all reactants.

Route C: Alternative Approach via Isonicotinic Acid Hydrazide

A less common but plausible route involves the use of isonicotinic acid hydrazide. This could potentially react with a suitable derivative of piperidine-4-carboxylic acid, such as an anhydride, to form the desired product. One study has shown that isonicotinic acid hydrazide reacts readily with cyclic anhydrides to open the ring and form isonicotinoylhydrazides of dicarboxylic acids.[2] While a direct application to piperidine-4-carboxylic acid is not documented, this suggests a potential avenue for exploration, possibly through the formation of a piperidine-4-carboxylic anhydride derivative.

Comparative Analysis of Synthesis Routes

ParameterRoute A: Two-Step Acylation & HydrolysisRoute B: One-Step Direct Coupling
Number of Steps 21
Overall Yield Moderate to HighModerate to High
Reagents Isonicotinic acid, Thionyl chloride, Ethyl isonipecotate, Base (e.g., Triethylamine), NaOH/LiOHIsonicotinic acid, Piperidine-4-carboxylic acid, Coupling agent (e.g., EDC), Additive (e.g., HOBt), Base (e.g., DIPEA)
Reaction Conditions Reflux for both stepsRoom temperature
Purification Two purification steps (intermediate and final product)One purification step
Scalability Generally scalable, but handling of thionyl chloride requires care.Scalable, with the choice of coupling agent impacting cost.
Safety & Handling Thionyl chloride is corrosive and toxic, requiring careful handling in a fume hood.Coupling agents can be sensitizers, but are generally less hazardous than thionyl chloride.
Cost-Effectiveness May be more cost-effective for large-scale synthesis due to cheaper starting materials.Coupling agents can be expensive, potentially increasing the overall cost, especially on a large scale.
Waste Generation Generates waste from two separate reaction and workup steps.Generates less waste due to the one-pot nature of the reaction.

Visualization of Synthetic Workflows

Synthesis_Route_A Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride Activation SOCl2 SOCl₂/DMF Intermediate_Ester Ethyl 1-isonicotinoyl- piperidine-4-carboxylate Isonicotinoyl_Chloride->Intermediate_Ester Acylation Ethyl_Isonipecotate Ethyl Isonipecotate Ethyl_Isonipecotate->Intermediate_Ester Base_Acylation Base (e.g., TEA) Final_Product_A 1-Isonicotinoylpiperidine- 4-carboxylic acid Intermediate_Ester->Final_Product_A Hydrolysis Base_Hydrolysis Base (e.g., NaOH)

Caption: Workflow for the Two-Step Acylation and Hydrolysis (Route A).

Synthesis_Route_B Isonicotinic_Acid_B Isonicotinic Acid Final_Product_B 1-Isonicotinoylpiperidine- 4-carboxylic acid Isonicotinic_Acid_B->Final_Product_B Direct Coupling Piperidine_Acid Piperidine-4-carboxylic acid Piperidine_Acid->Final_Product_B Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Base_Coupling Base (e.g., DIPEA)

Caption: Workflow for the One-Step Direct Amide Coupling (Route B).

Conclusion and Recommendations

Both Route A and Route B represent viable and efficient methods for the synthesis of 1-isonicotinoylpiperidine-4-carboxylic acid. The choice between the two will largely depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.

  • For large-scale production where cost is a primary driver, the two-step acylation and hydrolysis (Route A) may be more economical due to the lower cost of the basic reagents. However, the handling of thionyl chloride requires appropriate safety infrastructure.

  • For smaller-scale laboratory synthesis, or when a more streamlined process is desired, the one-step direct amide coupling (Route B) is an attractive option. It offers the advantage of a single reaction and purification step, potentially saving time and reducing solvent waste. The higher cost of coupling reagents may be less of a factor on a smaller scale.

Ultimately, it is recommended that researchers evaluate both routes on a small scale to determine the most suitable and efficient method for their specific application and laboratory capabilities. The information and protocols provided in this guide serve as a comprehensive starting point for this evaluation.

References

  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • PMC - NIH. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • University of York. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • PubChem. Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • ResearchGate. Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • ACS Publications. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]

  • PMC - NIH. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

  • MDPI. Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]

Sources

Validation

A Comparative Guide to the Neuroactive Profiles of 1-Isonicotinoylpiperidine-4-carboxylic Acid and Nipecotic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics tar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. This guide provides an in-depth comparison of two structurally related compounds: the well-characterized GABA uptake inhibitor, nipecotic acid, and the less-explored 1-Isonicotinoylpiperidine-4-carboxylic acid. By examining their mechanisms of action, supported by experimental data, this document aims to provide a clear, objective analysis to inform future research and drug discovery efforts.

Introduction to the Compounds

Both nipecotic acid and 1-Isonicotinoylpiperidine-4-carboxylic acid share a piperidine carboxylic acid scaffold, a key structural motif for interaction with GABAergic targets. However, the substitution at the piperidine nitrogen atom dictates their distinct pharmacological profiles.

  • Nipecotic Acid: Also known as piperidine-3-carboxylic acid, it is a cyclic analog of GABA. Its structure has served as a foundational template for the development of potent GABA uptake inhibitors.

  • 1-Isonicotinoylpiperidine-4-carboxylic Acid: This compound, also known as isonipecotic acid with an isonicotinoyl group attached to the nitrogen, is a derivative of piperidine-4-carboxylic acid. While direct experimental data on its GABAergic activity is limited, its pharmacological properties can be inferred from its constituent moieties: the isonipecotic acid core and the N-isonicotinoyl group.

Nipecotic Acid: A Dual-Action Modulator of GABAergic Neurotransmission

Nipecotic acid is a widely recognized tool compound in neuroscience research due to its well-defined effects on the GABA system. Its primary mechanism of action is the competitive inhibition of GABA transporters (GATs), but it also exhibits direct activity at GABA-A receptors.[1][2]

Inhibition of GABA Transporters

The conventional mechanism of action for nipecotic acid is the competitive inhibition of GATs, particularly the neuronal isoform GAT-1.[1] By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, nipecotic acid effectively increases the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[1] This action is the basis for the development of antiepileptic drugs like tiagabine, a lipophilic derivative of nipecotic acid.[3] However, a significant limitation of nipecotic acid itself is its hydrophilic and zwitterionic nature, which impedes its ability to cross the blood-brain barrier.[4]

Direct Agonism at GABA-A Receptors

In addition to its effects on GABA uptake, nipecotic acid can directly activate GABA-A receptor-like chloride channels, particularly at higher concentrations.[2] Studies have shown that nipecotic acid can elicit inward unitary currents in neurons, an effect that is sensitive to the GABA-A receptor antagonist bicuculline.[2] The EC50 for this ion channel activation is approximately 300 μM.[2] This dual activity is a critical consideration in experimental design, as effects observed at high concentrations of nipecotic acid may not be solely attributable to GABA uptake inhibition.

1-Isonicotinoylpiperidine-4-carboxylic Acid: An Inquiry into Potential Activity

The Isonipecotic Acid Core: A GABA-A Receptor Agonist

The core structure, isonipecotic acid (piperidine-4-carboxylic acid), is a known moderately potent partial agonist at GABA-A receptors.[5] It displays varying efficacy depending on the subunit composition of the receptor, acting as a partial agonist at α1, α2, α3, and α5 subunit-containing receptors and a full or near-full agonist at α4 and α6 subunit-containing receptors.[5] Like nipecotic acid, isonipecotic acid does not readily cross the blood-brain barrier.[5]

The N-Isonicotinoyl Substitution: A Structural Determinant

The addition of an isonicotinoyl group to the nitrogen of the piperidine ring introduces a bulky aromatic moiety. Structure-activity relationship (SAR) studies of nipecotic acid derivatives have extensively explored the impact of N-substitutions.[6] The introduction of lipophilic groups at this position can significantly enhance potency for GAT inhibition and improve blood-brain barrier penetration.[6] However, the specific nature of the substituent is critical. While lipophilic groups can be beneficial, the steric hindrance and electronic properties of the isonicotinoyl group may alter the binding affinity and efficacy at both GATs and GABA-A receptors. It is conceivable that the bulky isonicotinoyl group could hinder the interaction of the piperidine core with the GABA binding pocket of either the transporter or the receptor, potentially reducing or altering its activity compared to the parent isonipecotic acid.

Comparative Summary

FeatureNipecotic Acid1-Isonicotinoylpiperidine-4-carboxylic Acid (Hypothesized)
Core Structure Piperidine-3-carboxylic acidPiperidine-4-carboxylic acid (Isonipecotic acid)
Primary Target GABA Transporters (GAT-1)[1]GABA-A Receptors (based on isonipecotic acid core)[5]
Mechanism of Action Competitive GAT inhibitor; Direct GABA-A receptor agonist at high concentrations[1][2]Potential partial or full agonist at GABA-A receptors; GAT activity is uncertain and likely influenced by the N-isonicotinoyl group.
Key Experimental Finding Inhibits [3H]GABA uptake with an IC50 of approximately 10 μM.[2] Activates GABA-A channels with an EC50 of ~300 μM.[2]The activity of the isonipecotic acid core as a GABA-A agonist is established.[5] Direct experimental data for the full compound is lacking.
Blood-Brain Barrier Poor penetration.[4]Likely poor penetration, similar to its parent compound.[5]

Experimental Protocols for Activity Assessment

To empirically determine and compare the activities of these compounds, the following standard experimental protocols are recommended.

[³H]GABA Uptake Assay

This assay quantifies the inhibition of GABA transporter activity in a cellular or tissue preparation.

Objective: To determine the IC50 value of the test compounds for the inhibition of GABA transporter 1 (GAT-1).

Materials:

  • HEK293 cells stably expressing human GAT-1.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).

  • Test compounds (Nipecotic acid, 1-Isonicotinoylpiperidine-4-carboxylic acid) at various concentrations.

  • Tiagabine (as a positive control).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate GAT-1 expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubation: Add the test compounds at various concentrations to the wells and pre-incubate for 10-30 minutes at room temperature.[7]

  • Initiation of Uptake: Add a mixture of 'cold' GABA (e.g., 25 μM) and [³H]GABA (e.g., 60 nM) to each well to initiate the uptake reaction.[7]

  • Incubation: Incubate for a defined period (e.g., 20-30 minutes) at room temperature.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells twice with ice-cold uptake buffer to stop the reaction.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) by non-linear regression analysis.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a test compound.

Objective: To determine if the test compounds directly activate or modulate GABA-A receptors.

Materials:

  • HEK293 cells transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Internal solution (pipette solution) and external solution (bath solution) with appropriate ion concentrations.

  • Test compounds and GABA.

  • Bicuculline (GABA-A receptor antagonist).

Procedure:

  • Cell Preparation: Plate cells expressing GABA-A receptors on coverslips.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.

  • Compound Application: Perfuse the external solution containing the test compound or GABA over the cell using a rapid solution exchange system.

  • Data Recording: Record the resulting currents at a holding potential of -60 mV.

  • Data Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the elicited currents. For modulatory effects, co-apply the test compound with a sub-maximal concentration of GABA.[8] To confirm the involvement of GABA-A receptors, test for inhibition by bicuculline.

Visualizing the Mechanisms

GABAergic Synapse and Transporter Inhibition

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft GABA Release GABA_A_Receptor GABA-A Receptor cluster_post cluster_post GABA_A_Receptor->cluster_post Cl- Influx (Inhibition) Synaptic_Cleft->GABA_A_Receptor GABA Binding GAT1 GAT-1 Synaptic_Cleft->GAT1 GABA Reuptake Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibition

Caption: Nipecotic acid inhibits GABA reuptake by GAT-1.

Experimental Workflow for [³H]GABA Uptake Assay

GABA_Uptake_Workflow start Plate GAT-1 Expressing Cells wash1 Wash Cells start->wash1 preincubate Pre-incubate with Test Compound wash1->preincubate add_gaba Add [3H]GABA + Cold GABA preincubate->add_gaba incubate Incubate add_gaba->incubate stop_wash Stop Reaction & Wash incubate->stop_wash lyse Lyse Cells stop_wash->lyse count Scintillation Counting lyse->count analyze Analyze Data (IC50) count->analyze

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Conclusion

Nipecotic acid is a well-established dual-action compound that serves as a valuable tool for studying the GABAergic system through its inhibition of GATs and direct activation of GABA-A receptors. In contrast, 1-Isonicotinoylpiperidine-4-carboxylic acid remains a largely uncharacterized molecule. Based on the known pharmacology of its isonipecotic acid core, it is hypothesized to possess GABA-A receptor agonist properties. However, the influence of the N-isonicotinoyl moiety on its activity at both GABA transporters and receptors requires empirical validation. The experimental protocols outlined in this guide provide a clear path for the direct comparison of these two compounds, which will be essential for elucidating the pharmacological profile of 1-Isonicotinoylpiperidine-4-carboxylic acid and determining its potential as a novel modulator of GABAergic neurotransmission.

References

  • Bianchi, M. T., & Macdonald, R. L. (2001). Agonist trapping by GABAA receptor channels. The Journal of physiology, 534(Pt 1), 3–18.
  • Brown, D. A., & Galvan, M. (1977). Influence of neuroglial transport on the action of gamma-aminobutyric acid on mammalian ganglion cells. British journal of pharmacology, 59(2), 373–378.
  • Johnston, G. A., Krogsgaard-Larsen, P., Stephanson, A., & Turnbull, M. J. (1976). The inhibition of the uptake of GABA and related amino acids in rat brain slices by the optical isomers of nipecotic acid. Journal of neurochemistry, 26(5), 1029–1032.
  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of neurochemistry, 25(6), 797–802.
  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612–626.
  • Singh, K., & Bhatia, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European journal of medicinal chemistry, 236, 114269.
  • Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian journal of physiology and pharmacology, 57(6), 581–585.
  • Yunger, L. M., Fowler, P. J., Zarevics, P., & Setler, P. E. (1984). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. The Journal of pharmacology and experimental therapeutics, 228(1), 109–115.
  • Gati, C., et al. (2022). Structural basis of GABA reuptake inhibition.
  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92.
  • Masson, J., Sagné, C., Hamon, M., & El Mestikawy, S. (1999). Neurotransmitter transporters in the central nervous system. Pharmacological reviews, 51(3), 439–464.
  • Andersen, K. E., et al. (1993). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of medicinal chemistry, 36(13), 1716–1725.
  • Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: a patch clamp and simulation study. The Journal of physiology, 587(Pt 10), 2243–2260.
  • Jackson, M. F., & Weighill, F. J. (2001). Nipecotic acid directly activates GABAA-like ion channels. British journal of pharmacology, 133(5), 697–704.
  • Kerr, D. I., & Ong, J. (1992). GABA agonists and antagonists. Medicinal research reviews, 12(6), 593–636.

Sources

Safety & Regulatory Compliance

Safety

1-Isonicotinoylpiperidine-4-carboxylic acid proper disposal procedures

Operational Guide: Safe Disposal of 1-Isonicotinoylpiperidine-4-carboxylic acid Executive Summary & Immediate Action 1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5 ) is a bifunctional organic intermediate co...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1-Isonicotinoylpiperidine-4-carboxylic acid

Executive Summary & Immediate Action

1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5 ) is a bifunctional organic intermediate containing a piperidine ring, a carboxylic acid, and a pyridine moiety.[1] While often classified as a standard organic irritant, its disposal requires specific protocols due to the isonicotinoyl (pyridine-4-carbonyl) group.

Core Directive: Do NOT dispose of this compound via sink drains or municipal trash. The pyridine functionality poses environmental persistence risks and potential regulatory triggers (RCRA) if not managed as hazardous chemical waste.[2]

Immediate Disposal Classification:

  • Solid Waste: Hazardous Organic Solid (Incineration required).

  • Liquid Waste: Non-Halogenated Organic Solvent Waste (if dissolved).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is amphoteric : it has an acidic proton (carboxylic acid) and basic nitrogen sites (pyridine/piperidine amides).

ParameterDataOperational Implication
CAS Number 67691-60-5Use this for waste tagging/manifests.
Molecular Formula C₁₂H₁₄N₂O₃High Nitrogen content; generates NOx upon incineration.[1]
Physical State Solid (Powder)Dust generation is the primary exposure vector during disposal.[1]
Acidity/Basicity AmphotericDo not mix with strong oxidizers (e.g., Nitric Acid) or highly reactive acid chlorides in the same waste carboy.[1]
Hazards (GHS) H315, H319, H335Irritant to eyes, skin, and respiratory system.[1]

Scientist’s Insight: The stability of the amide bond means this compound does not rapidly degrade. However, under thermal stress (fire) or strong oxidation, the pyridine ring can release toxic nitrogen oxides. Segregation from oxidizers is critical.

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, ensure the following PPE is donned. This is a self-validating safety step: if you are not wearing this, you are not authorized to handle the waste.

  • Respiratory: N95 or P100 respirator if handling open powder (prevent inhalation of fines).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended if dissolving in organic solvents.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Standard lab coat, buttoned to the neck.

Disposal Workflows

A. Solid Waste Disposal (Primary Method)

This is the standard protocol for expired reagents, contaminated solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation: Ensure the container is designated for "Solid Organic Hazardous Waste."

    • Critical Check: Verify no strong oxidizers or heavy metals are present in the bin.

  • Transfer:

    • Place the original container (if small) directly into the waste drum.

    • If loose powder, wet slightly with an inert solvent (e.g., water or ethanol) to suppress dust only if the waste facility allows wetted solids. Otherwise, double-bag in antistatic polyethylene bags before placing in the drum.

  • Labeling: Affix a hazardous waste tag listing:

    • "1-Isonicotinoylpiperidine-4-carboxylic acid"[1][3][4]

    • "Irritant"[5]

    • "Contains Pyridine Derivative"[6]

B. Liquid Waste (Mother Liquors/HPLC Effluent)

If the compound is dissolved in solvents (Methanol, DMSO, DMF):

  • Stream Identification: Identify the solvent base.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Waste .
      
  • pH Check: If the solution is aqueous (e.g., HPLC waste with buffer), check pH.

    • Note: Do not neutralize manually unless authorized. Collect as-is.

  • Pouring: Use a funnel with a lid/latch system to prevent evaporation.

  • Incompatibility Check: NEVER pour into a container holding Nitric Acid or Perchloric Acid. The pyridine ring can form unstable salts or undergo vigorous oxidation.

Visualized Decision Workflows

The following diagrams illustrate the logical flow for disposal and spill response.

Figure 1: Disposal Decision Tree

Disposal_Workflow Start Waste Identification: 1-Isonicotinoylpiperidine-4-carboxylic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Solution / Liquid State_Check->Liquid Dissolved Solid_Action Double Bag (Antistatic) Place in Solid Organic Waste Drum Solid->Solid_Action Solvent_Check Solvent Type? Liquid->Solvent_Check Incinerator Final Fate: High-Temp Incineration Solid_Action->Incinerator Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) Solvent_Check->NonHalo Halo_Action Halogenated Waste Carboy (Red Tag) Halo->Halo_Action NonHalo_Action Non-Halogenated Waste Carboy (Clear/Yellow Tag) NonHalo->NonHalo_Action Halo_Action->Incinerator NonHalo_Action->Incinerator

Caption: Decision matrix for segregating waste streams based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Protocol

Spill_Response Spill Spill Detected Isolate Evacuate Area & Post Signage Spill->Isolate PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask Isolate->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Liquid_Spill Liquid Solution Type->Liquid_Spill Sweep Wet Sweep Method (Avoid Dust) Powder->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid_Spill->Absorb Bag Seal in HazMat Bag Sweep->Bag Absorb->Bag Label Label as Hazardous Waste Bag->Label

Caption: Step-by-step workflow for containing and cleaning up accidental spills.

Regulatory & Compliance Context (RCRA)

While 1-Isonicotinoylpiperidine-4-carboxylic acid is not explicitly listed on the EPA's "P-List" or "U-List" (unlike pure Pyridine, U196), it must be characterized correctly.[1]

  • Characteristic Waste: If the waste stream is ignitable (flash point <60°C due to solvents) it is D001 .

  • Toxicity Characteristic (TCLP): If the compound degrades to release free Pyridine, and the concentration exceeds 5.0 mg/L in the leachate, it classifies as D038 .

  • Best Practice: To ensure compliance and avoid costly testing, manage as Hazardous Waste by default .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 545266, 1-(4-Pyridylcarbonyl)piperidine-4-carboxylic acid.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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